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Fexofenadine-d3

Cat. No.: B12400786
M. Wt: 504.7 g/mol
InChI Key: RWTNPBWLLIMQHL-BAVZAHHNSA-N
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Description

Fexofenadine-d3 is a useful research compound. Its molecular formula is C32H39NO4 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39NO4 B12400786 Fexofenadine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H39NO4

Molecular Weight

504.7 g/mol

IUPAC Name

2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D

InChI Key

RWTNPBWLLIMQHL-BAVZAHHNSA-N

Isomeric SMILES

[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Fexofenadine-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fexofenadine-d3: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist.[1][3] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects.[1][2]

In the realm of drug development and clinical pharmacokinetics, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound is the deuterium-labeled analogue of fexofenadine, serving as an ideal internal standard for bioanalytical assays.[4] Its chemical and physical properties are nearly identical to fexofenadine, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, enabling precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

Chemical Structure

This compound is structurally identical to fexofenadine, with the exception of three hydrogen atoms being replaced by deuterium atoms. This isotopic substitution provides a mass shift detectable by mass spectrometry without significantly altering the molecule's chemical behavior.

IUPAC Name (Fexofenadine): 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid.[3]

Mechanism_of_Action Histamine Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Activation Receptor Activation & Signal Transduction H1Receptor->Activation Leads to Symptoms Allergic Symptoms (Sneezing, Itching, etc.) Activation->Symptoms Causes Fexofenadine Fexofenadine Fexofenadine->H1Receptor Blocks Synthesis_Workflow Start Starting Materials (e.g., Benzene, Methallyl Chloride) FC_Alkylation Friedel-Crafts Alkylation Start->FC_Alkylation Hydrolysis1 Hydrolysis FC_Alkylation->Hydrolysis1 Oxidation Oxidation Hydrolysis1->Oxidation Esterification Esterification Oxidation->Esterification Reduction Reduction Esterification->Reduction Intermediate Key Intermediate Reduction->Intermediate N_Alkylation N-Alkylation with Azacyclonol Derivative Intermediate->N_Alkylation Hydrolysis2 Final Hydrolysis N_Alkylation->Hydrolysis2 End Fexofenadine Hydrolysis2->End LCMS_Workflow Sample Plasma Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Sample Extraction (e.g., SPE or LLE) Spike->Extract Reconstitute Dry & Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify Result Final Concentration Report Quantify->Result

References

Synthesis and Isotopic Labeling of Fexofenadine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. While specific proprietary methods for the synthesis of this compound are not publicly disclosed, this document outlines a scientifically sound and detailed methodology based on established organic chemistry principles and published synthetic routes for Fexofenadine and other isotopically labeled compounds.

Introduction

Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms.[1] Isotopic labeling, particularly with deuterium, is a common practice in drug development to create internal standards for quantitative bioanalysis by mass spectrometry. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug while maintaining nearly identical chemical and physical properties. This compound is a stable isotope-labeled version of Fexofenadine, which is widely used as an internal standard in clinical mass spectrometry.[2]

This guide proposes a synthetic route where the three deuterium atoms are incorporated into a key intermediate, which is then used to construct the final this compound molecule.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a deuterated key intermediate, methyl 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoate-d3. This intermediate is then condensed with α,α-diphenyl-4-piperidinemethanol, followed by reduction and hydrolysis to yield this compound.

Logical Flow of the Synthesis

The following diagram illustrates the logical progression of the key stages in the proposed synthesis of this compound.

A Synthesis of Deuterated Intermediate B Condensation Reaction A->B Key Intermediate C Reduction of Ketone B->C Coupling D Hydrolysis of Ester C->D Reduction E Final Product: This compound D->E Final Step

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3)

This deuterated intermediate is synthesized via a Friedel-Crafts acylation of a deuterated precursor.

Step 1: Synthesis of 2-methyl-2-phenylpropanoic acid-d3 (Intermediate 1-d3)

  • To a solution of phenylacetic acid in an appropriate solvent, add a suitable base (e.g., sodium hydride).

  • Treat the resulting enolate with excess methyl iodide-d3 (CD3I). The reaction is typically stirred at room temperature until completion.

  • Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Step 2: Esterification to Methyl 2-methyl-2-phenylpropanoate-d3 (Intermediate 2-d3)

  • Dissolve Intermediate 1-d3 in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified.

Step 3: Friedel-Crafts Acylation

  • To a cooled solution of Intermediate 2-d3 in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3).

  • Slowly add 4-chlorobutyryl chloride.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched with ice-water, and the product is extracted and purified to yield Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3 (Intermediate 3-d3) .

Synthesis of this compound

Step 4: Condensation with α,α-diphenyl-4-piperidinemethanol

  • A mixture of Intermediate 3-d3 , α,α-diphenyl-4-piperidinemethanol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is refluxed for several hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated to yield the keto-ester intermediate.

Step 5: Reduction of the Ketone

  • The keto-ester intermediate is dissolved in methanol.

  • Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature.

  • The reaction is stirred until the reduction is complete.

Step 6: Hydrolysis of the Ester

  • To the reaction mixture from the previous step, a solution of sodium hydroxide is added.

  • The mixture is refluxed to facilitate the hydrolysis of the methyl ester.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration and purified by recrystallization to afford pure This compound .

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

G cluster_0 Intermediate Synthesis cluster_1 This compound Synthesis start Phenylacetic Acid step1 Methylation with CD3I start->step1 int1 Intermediate 1-d3 step1->int1 step2 Esterification int1->step2 int2 Intermediate 2-d3 step2->int2 step3 Friedel-Crafts Acylation with 4-chlorobutyryl chloride int2->step3 int3 Intermediate 3-d3 step3->int3 step4 Condensation int3->step4 azacyclonol α,α-diphenyl-4- piperidinemethanol azacyclonol->step4 int4 Keto-ester Intermediate step4->int4 step5 Reduction with NaBH4 int4->step5 int5 Hydroxy-ester Intermediate step5->int5 step6 Hydrolysis with NaOH int5->step6 product This compound step6->product

Caption: Proposed experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields for analogous non-deuterated reactions.

Table 1: Physicochemical Properties of Fexofenadine and this compound
PropertyFexofenadineThis compound (Expected)
Molecular Formula C32H39NO4C32H36D3NO4
Molecular Weight 501.68 g/mol 504.70 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Freely soluble in methanol and ethanolFreely soluble in methanol and ethanol
Table 2: Summary of a Plausible Synthetic Route and Expected Yields
StepReactionStarting Material(s)Key Reagent(s)ProductExpected Yield (%)
1MethylationPhenylacetic acidCD3I, Base2-methyl-2-phenylpropanoic acid-d385-95
2Esterification2-methyl-2-phenylpropanoic acid-d3Methanol, H2SO4Methyl 2-methyl-2-phenylpropanoate-d390-98
3Friedel-Crafts AcylationMethyl 2-methyl-2-phenylpropanoate-d3, 4-chlorobutyryl chlorideAlCl3Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d370-80
4CondensationMethyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate-d3, α,α-diphenyl-4-piperidinemethanolK2CO3Keto-ester Intermediate80-90
5ReductionKeto-ester IntermediateNaBH4Hydroxy-ester Intermediate90-98
6HydrolysisHydroxy-ester IntermediateNaOH, HClThis compound85-95

Note: Expected yields are estimates based on similar, non-deuterated reactions found in the literature and may vary depending on specific reaction conditions.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound, a critical tool in modern drug development and clinical analysis. The proposed route focuses on the early incorporation of deuterium atoms into a key building block, followed by established synthetic transformations to construct the final isotopically labeled molecule. The provided experimental protocols, workflow diagrams, and data tables offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Further optimization of reaction conditions would be necessary to achieve the highest possible yields and isotopic purity.

References

Fexofenadine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the role and mechanism of action of Fexofenadine-d3 as an internal standard in the quantitative bioanalysis of fexofenadine. This document provides a comprehensive overview of fexofenadine's primary mechanism of action, the principles of using stable isotope-labeled internal standards, and detailed experimental protocols for accurate and precise quantification in biological matrices.

Fexofenadine: Mechanism of Action

Fexofenadine is a second-generation antihistamine that acts as a potent and selective antagonist of the peripheral histamine H1 receptors.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events leading to allergic symptoms such as sneezing, itching, and rhinorrhea.[3][4] Fexofenadine works by competitively and reversibly binding to these H1 receptors, preventing histamine from exerting its effects.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-drowsy profile.[1][2]

The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which contributes to the allergic response. Fexofenadine, by blocking the initial binding of histamine, prevents this signaling cascade.

fexofenadine_mechanism cluster_cell Target Cell cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response leads to Histamine Histamine Histamine->H1R binds Fexofenadine Fexofenadine Fexofenadine->H1R blocks

Fexofenadine's Antagonistic Action on the H1 Receptor Signaling Pathway.

This compound as an Internal Standard: The Analytical "Mechanism of Action"

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.

The "mechanism of action" of this compound is not pharmacological but analytical. It functions by mimicking the behavior of the unlabeled fexofenadine throughout the entire analytical process, from sample preparation to detection. Because deuterium (³H or D) is a stable, non-radioactive isotope of hydrogen, its incorporation into the fexofenadine molecule results in a compound that is chemically identical to fexofenadine but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (fexofenadine) and the internal standard (this compound).

By adding a known concentration of this compound to each sample at the beginning of the workflow, it experiences the same potential for loss during sample extraction, variability in ionization efficiency, and matrix effects as the fexofenadine from the biological sample. Therefore, the ratio of the fexofenadine peak area to the this compound peak area remains constant, even if the absolute signal intensities fluctuate. This allows for reliable and reproducible quantification.

internal_standard_workflow cluster_workflow Bioanalytical Workflow Sample Biological Sample (contains unknown amount of Fexofenadine) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Ratio of Analyte/IS) MS->Quantification

The Role of this compound in a Typical Bioanalytical Workflow.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of fexofenadine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Fexofenadine502.1466.2
This compound505.1469.2

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The d3 isotope indicates a mass shift of +3 atomic mass units.

Table 2: Bioanalytical Method Parameters

ParameterTypical Value/Range
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting fexofenadine from plasma or serum samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or serum).

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

  • Vortexing: Vortex the samples for 10 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fexofenadine: 502.1 -> 466.2

    • This compound: 505.1 -> 469.2

  • Collision Energy and other parameters: Optimized for the specific instrument.

experimental_protocol_flow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start_prep 100 µL Plasma/Serum spike_is Spike with this compound start_prep->spike_is precipitate Add Acetonitrile spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separation C18 Reverse-Phase Separation inject->separation detection MRM Detection Fexofenadine: 502.1 -> 466.2 This compound: 505.1 -> 469.2 separation->detection

A Generalized Experimental Workflow for Fexofenadine Bioanalysis.

Conclusion

This compound serves as an indispensable tool in the bioanalytical chemist's repertoire for the accurate quantification of fexofenadine. Its "mechanism of action" as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, which allows it to compensate for variations inherent in the analytical process. The use of this compound in conjunction with a validated LC-MS/MS method, as outlined in this guide, ensures the generation of high-quality, reliable data essential for pharmacokinetic, bioequivalence, and other critical studies in drug development.

References

Physicochemical Characteristics of Fexofenadine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine-d3 is the deuterated analog of Fexofenadine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The incorporation of deuterium isotopes makes this compound a valuable internal standard in pharmacokinetic and metabolic studies of Fexofenadine, owing to its mass shift which allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a focus on data relevant to its application in research and drug development.

While specific experimental data for this compound is limited, the physicochemical properties of its non-deuterated counterpart, Fexofenadine and its hydrochloride salt, serve as a reliable proxy. Deuterium substitution is not expected to significantly alter bulk properties such as melting point, solubility, pKa, and logP. This document compiles available data for Fexofenadine and its hydrochloride salt to provide a thorough profile for this compound.

Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound and its non-deuterated form.

Table 1: General and Chemical Properties
PropertyValueSource
Chemical Name 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid-d3MedChemExpress[1]
Synonyms MDL-16455-d3; Terfenadine carboxylate-d3MedChemExpress[1]
Molecular Formula C₃₂H₃₆D₃NO₄MedChemExpress[1]
Molecular Weight 504.70 g/mol MedChemExpress[1]
Appearance White to off-white crystalline powderResearchGate[2]
Table 2: Physical Properties
PropertyValueConditionsSource
Melting Point 193-196 °CCapillary methodFormulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
148-150 °CLKT Labs[4]
195-197 °CPubChem[5]
218-220 °CChemicalBook[6][7]
Table 3: Solubility Profile
SolventSolubilityTemperatureSource
WaterVery slightly solubleMolecular structures of fexofenadine hydrochloride (FEX) (A) and vitamin E TPGS (B)[8]
2 mg/mLLKT Labs[4]
MethanolSolubleFormulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
Ethanol107 mg/mLLKT Labs[4]
DMSO50 mMLKT Labs[4]
~12 mg/mLCayman Chemical[9]
Dimethyl formamide (DMF)~25 mg/mLCayman Chemical[9]
PBS (pH 7.2)~1 mg/mLCayman Chemical[9]
0.1 N HClSoluble25 °CFormulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
pH 2.0 HCl buffer326.55 µg/mL37 °CSciELO[10]
pH 4.5 Acetate buffer73.28 µg/mL37 °CSciELO[10]
pH 6.8 Phosphate buffer176.27 µg/mL37 °CSciELO[10]
Soluble25 °CFormulation and Evaluation of Fexofenadine HCL Oral Dispersable Tablets[3]
Table 4: Ionization and Partitioning
PropertyValueMethodSource
pKa (Acidic) 4.25ResearchGate[11]
pKa (Basic) 9.53ResearchGate[11]
logP (Predicted) 2.81ChemicalBook[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined by the shake-flask method.

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, and 6.8) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the test compound (this compound) to a known volume of each buffer solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, withdraw an aliquot from each flask and filter it to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).

  • Titration: Add the titrant in small increments and record the pH of the solution after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

G A Dissolve this compound B Titrate with Standard Acid/Base A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from inflection point D->E

Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture for a defined period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_allergen Allergen Exposure cluster_immune Immune Response cluster_receptor Receptor Interaction cluster_symptoms Physiological Effect Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, etc.) H1Receptor->Symptoms Leads to Fexofenadine This compound Fexofenadine->H1Receptor Blocks

References

Fexofenadine-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Fexofenadine-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Fexofenadine. This document outlines the typical analytical specifications, detailed experimental methodologies for purity determination, and a logical workflow for its quality control.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between batches and manufacturers, a typical CoA will include the parameters summarized in the table below. This data is essential for ensuring the accuracy and reliability of research and drug development applications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Identification
¹H-NMRConforms to structure¹H-NMR Spectroscopy
Mass SpectrumConforms to structureMass Spectrometry
Purity
Purity by HPLC≥98%HPLC-UV
Isotopic Purity
Deuterium Incorporation≥99%Mass Spectrometry
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS
Water Content ≤1.0%Karl Fischer Titration

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method adapted from established protocols for Fexofenadine HCl and its related compounds.[1][2]

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This reversed-phase HPLC method is designed to separate this compound from its potential impurities.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent[1][2]

  • Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The phosphate buffer consists of 0.1% w/v 1-octane sulfonic acid sodium salt monohydrate and 1% v/v triethylamine, with the pH adjusted to 2.7.[1]

  • Flow Rate: 1.5 mL/min[1][2]

  • Detection Wavelength: 215 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

Analysis and Calculation:

Inject the standard and sample solutions into the chromatograph. The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard chromatogram.

Quality Control Workflow

The quality control (QC) process for this compound ensures that each batch meets the required specifications before its release for use. The following diagram illustrates a typical QC workflow.

QC_Workflow cluster_0 Sample Reception & Registration cluster_1 Analytical Testing cluster_2 Data Review & Release Sample_Receipt Sample Receipt Registration LIMS Registration Sample_Receipt->Registration Appearance Appearance Registration->Appearance Identification Identification (NMR, MS) Appearance->Identification Purity Purity (HPLC) Identification->Purity Isotopic_Purity Isotopic Purity (MS) Purity->Isotopic_Purity Residual_Solvents Residual Solvents (GC) Isotopic_Purity->Residual_Solvents Water_Content Water Content (KF) Residual_Solvents->Water_Content Data_Review Data Review & Verification Water_Content->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Batch_Release Batch Release CoA_Generation->Batch_Release

Caption: Quality Control Workflow for this compound.

Signaling Pathway Context (Informational)

While not directly related to the certificate of analysis, understanding the biological context of Fexofenadine is crucial for researchers. Fexofenadine is a selective peripheral H1 receptor antagonist. The diagram below illustrates its mechanism of action.

Signaling_Pathway cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 H1 Receptor Interaction cluster_3 Physiological Response Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., sneezing, itching) H1_Receptor->Allergic_Symptoms Activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks

Caption: Mechanism of Action of Fexofenadine.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the manufacturer. The detailed methodologies and workflows presented here serve as a guide for researchers and drug development professionals in their application of this critical analytical standard.

References

Commercial Suppliers and Research Applications of Fexofenadine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Fexofenadine-d3 for research purposes. It also includes detailed experimental protocols for its use, particularly in pharmacokinetic studies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound in Research

Fexofenadine, a second-generation antihistamine, is a selective H1 receptor antagonist used to treat allergic rhinitis and chronic idiopathic urticaria.[1] Its deuterated analog, this compound, serves as an invaluable tool in research, primarily as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification of fexofenadine in complex biological matrices by minimizing variations during sample preparation and analysis.

Commercial Suppliers of this compound

The availability of high-purity this compound is crucial for reliable experimental outcomes. Several commercial suppliers offer this compound for research use. The following table summarizes key information for some of these suppliers. Please note that pricing is often available upon request and can vary based on quantity and purity.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesNotes
MedchemExpress This compoundHY-B0801S2Not specified1 mg, 5 mg, 10 mgDeuterium labeled Fexofenadine. For research use only.[2][3][4]
Simson Pharma Fexofenadine-d10 HClNot specified>98%InquireOffers Fexofenadine-d10; availability of this compound should be confirmed by inquiry.[5]
Sussex Research Fexofenadine-d10 HClSI060040>95% (HPLC)InquireSpecializes in deuterated standards; offers Fexofenadine-d10. Inquire for this compound.[6]
Tocris Bioscience Fexofenadine HCl2429≥99% (HPLC)10 mg, 50 mgOffers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[7]
Thermo Scientific Fexofenadine HClJ63262>=97.5% (HPLC)100 mg, 1 gOffers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[8][9]
Lab Pro Inc. Fexofenadine HClF0698-5GMin. 98.0%5 gOffers non-deuterated Fexofenadine HCl. Inquire for deuterated analogs.[10]

Experimental Protocols: Quantification of Fexofenadine using this compound as an Internal Standard by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of fexofenadine in human plasma using this compound as an internal standard (IS). This method is commonly employed in pharmacokinetic studies.

Materials and Reagents
  • Fexofenadine reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized or HPLC grade

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and standards at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of a working solution of this compound in acetonitrile (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fexofenadine: Q1: 502.3 m/z -> Q3: 466.2 m/z

    • This compound: Q1: 505.3 m/z -> Q3: 469.2 m/z

  • Ion Source Parameters: Optimize for the specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Visualizations

Histamine H1 Receptor Signaling Pathway

Fexofenadine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the signaling cascade initiated by histamine binding to its H1 receptor, which fexofenadine inhibits.

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Ca_release->Cellular_Response Fexofenadine Fexofenadine Fexofenadine->H1R Inhibits

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Fexofenadine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for a pharmacokinetic study involving the analysis of fexofenadine in plasma samples using this compound as an internal standard.

PK_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Drug Administration (Fexofenadine) Sampling Blood Sample Collection (Time course) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Sample_Spiking Spike Plasma with This compound (IS) Plasma_Prep->Sample_Spiking Protein_Precip Protein Precipitation (Acetonitrile) Sample_Spiking->Protein_Precip LCMS_Analysis LC-MS/MS Analysis Protein_Precip->LCMS_Analysis Quantification Quantification (Standard Curve) LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study of Fexofenadine.

Conclusion

This compound is an essential research tool for the accurate quantification of fexofenadine in biological samples. This guide provides a starting point for sourcing this compound and offers a foundational experimental protocol for its use in LC-MS/MS-based pharmacokinetic studies. The provided diagrams of the histamine H1 receptor signaling pathway and a typical experimental workflow offer visual aids for understanding the mechanism of action and the practical application of this compound in a research setting. For the most current product availability and pricing, it is recommended to contact the suppliers directly.

References

An In-depth Technical Guide to the Use of Deuterated Fexofenadine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using deuterated fexofenadine as an internal standard for quantitative mass spectrometry. It is intended for professionals in drug development and bioanalysis who require accurate and robust methods for the quantification of fexofenadine in biological matrices.

Introduction: The Gold Standard for Fexofenadine Bioanalysis

Fexofenadine is a second-generation antihistamine that functions as a selective H1 receptor antagonist, widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate quantification of fexofenadine in biological samples such as plasma is crucial for pharmacokinetic, bioequivalence, and clinical studies.[3][4][5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[4][7] To ensure the accuracy and precision of these assays, an appropriate internal standard (IS) is required. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[8][9] Deuterated fexofenadine, such as fexofenadine-d10, is a SIL analog of the analyte and is the ideal internal standard for fexofenadine quantification.[4][10] It co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[11]

Core Principles: Why Use Deuterated Fexofenadine?

The use of a SIL internal standard like deuterated fexofenadine is predicated on the principle of isotope dilution mass spectrometry. The SIL IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[9][11][12]

Key Advantages:

  • Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results. Since the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, ensuring accurate quantification.[9]

  • Correction for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation or solid-phase extraction (SPE) affect both the analyte and the internal standard equally. The use of a peak area ratio corrects for this variability.

  • Similar Chromatographic Behavior: Deuterated fexofenadine has nearly the same retention time as fexofenadine, ensuring that both compounds experience the same matrix effects at the moment of elution from the LC column.[8] While a small "isotope effect" can sometimes cause slight separation on chromatographic columns, this is typically minimal and manageable.

  • Improved Accuracy and Precision: By correcting for multiple sources of potential error, SIL standards significantly improve the overall accuracy and precision of the bioanalytical method.[9][11]

The fundamental workflow involves adding a known concentration of deuterated fexofenadine to all samples, standards, and quality controls. The concentration of fexofenadine in an unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Unknown Sample (Contains Analyte) PreparedSample Prepared Sample (Analyte + IS) Sample->PreparedSample Add IS IS Known Amount of Deuterated IS IS->PreparedSample LCMS LC-MS/MS System PreparedSample->LCMS AnalyteSignal Analyte Peak Area (Variable Intensity) LCMS->AnalyteSignal IS_Signal IS Peak Area (Variable Intensity) LCMS->IS_Signal Ratio Calculate Ratio (Area Analyte / Area IS) = Stable Value AnalyteSignal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Principle of quantification using a deuterated internal standard.

Experimental Protocols

The following sections detail a representative protocol for the quantification of fexofenadine in human plasma using fexofenadine-d10 as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][10][13]

Protein precipitation is a rapid and effective method for preparing plasma samples.[7][10]

  • Aliquot Sample: Transfer 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 100 µL of the internal standard working solution (e.g., 200 ng/mL of fexofenadine-d10 in methanol) to each tube.[10]

  • Precipitate Proteins: Vortex the samples for 10-30 seconds to mix.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer Supernatant: Carefully transfer an aliquot of the clear supernatant (e.g., 50 µL) to an LC vial insert for analysis.[10]

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

G Start Start: Human Plasma Sample Add_IS Add Fexofenadine-d10 Internal Standard Solution Start->Add_IS Vortex Vortex to Mix and Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Transfer Transfer Supernatant to LC Vial Centrifuge->Transfer Inject Inject into UPLC-MS/MS System Transfer->Inject End End: Data Acquisition Inject->End

Caption: Experimental workflow for sample preparation and analysis.

The following tables summarize typical parameters for an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer.

Table 1: Typical Liquid Chromatography Parameters

ParameterValue
LC System Waters Acquity UPLC or equivalent
Column Acquity BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[7][14]
Mobile Phase B Acetonitrile or Methanol[7][14]
Flow Rate 0.5 mL/min[10]
Gradient Isocratic or Gradient elution (e.g., 70:30 Methanol:Buffer)[14]
Column Temperature 40 °C
Injection Volume 7.5 µL[10]
Total Run Time ~4 minutes[4][10]

Table 2: Typical Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 5000, Waters Xevo)
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][7]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 - 500 °C
Gas Flow Optimized for specific instrument

Data Presentation and Interpretation

Quantification is achieved using MRM, which provides excellent selectivity and sensitivity. The precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

Table 3: MRM Transitions for Fexofenadine and Fexofenadine-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Fexofenadine 502.1 / 502.3466.2[3][7][14]
Fexofenadine-d10 512.3476.3[10]

Note: Exact m/z values may vary slightly based on instrument calibration.

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[10][13] Key validation parameters are summarized below.

Table 4: Representative Method Validation Parameters

ParameterTypical Acceptance CriteriaExample ResultReference
Linearity Range Correlation coefficient (r²) > 0.991.0–600.0 ng/mL[7][14]
Accuracy Within ±15% of nominal (±20% at LLOQ)93% to 98%[10]
Precision (CV%) ≤15% (≤20% at LLOQ)< 10.4% (Intra-day)[7]
Recovery Consistent and reproducible~95%[10]
Matrix Effect Minimal and compensated by ISNot specified
Stability Stable under relevant conditions (freeze-thaw, bench-top)Stable[4]

LLOQ: Lower Limit of Quantification

Fexofenadine Mechanism of Action

Fexofenadine is a selective peripheral H1 receptor antagonist.[15] Histamine, released from mast cells during an allergic response, binds to H1 receptors. These are G-protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins.[16][17] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), culminating in the inflammatory and allergic response.[16][18]

Fexofenadine acts as an inverse agonist, binding to the inactive state of the H1 receptor and preventing its activation by histamine, thereby blocking the downstream signaling cascade.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor (Inactive) H1R_Active H1 Receptor (Active) H1R->H1R_Active Activates Gq Gq Protein H1R_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Binds Fexofenadine Fexofenadine Fexofenadine->H1R Binds & Blocks Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca_Release->Response PKC->Response

Caption: Simplified H1 receptor signaling pathway and fexofenadine's point of action.

Conclusion

The use of deuterated fexofenadine as an internal standard is indispensable for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of fexofenadine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process allows it to effectively correct for matrix effects and procedural variability, which is essential for meeting the stringent requirements of regulated bioanalysis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists engaged in the development and application of such methods in pharmacokinetic, toxicokinetic, and clinical studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fexofenadine Stable Isotope-Labeled Standards

Introduction

Fexofenadine, the active carboxylic acid metabolite of terfenadine, is a non-sedating, second-generation H1 antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] In the realm of drug development and clinical pharmacology, the precise quantification of fexofenadine in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering unparalleled accuracy and precision.

This technical guide provides a comprehensive overview of fexofenadine stable isotope-labeled standards, their synthesis, and their critical role in modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts of Stable Isotope-Labeled Standards

SIL compounds are molecules in which one or more atoms have been substituted with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] For fexofenadine, deuterated analogues like Fexofenadine-d₆ or Fexofenadine-d₁₀ are commonly employed.[4]

The utility of a SIL internal standard (IS) in LC-MS/MS is based on a key principle: it is chemically identical to the analyte of interest, yet physically distinguishable by mass. This results in:

  • Co-elution: The SIL standard and the native analyte have nearly identical chromatographic retention times.

  • Similar Ionization Efficiency: Both compounds exhibit the same behavior in the mass spectrometer's ion source, mitigating matrix effects.

  • Mass Differentiation: The mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.

Synthesis of Deuterated Fexofenadine

The creation of a stable isotope-labeled standard like deuterated fexofenadine is a complex process. While specific, proprietary synthesis routes are seldom published in full detail, the general strategies involve two primary approaches:

  • Deuterium Exchange: Exchanging labile protons on the fexofenadine molecule with deuterium atoms. This method is often less precise as not all hydrogen atoms are easily exchangeable.[5]

  • De Novo Synthesis: A more robust method that incorporates deuterium by using deuterated starting materials or intermediates during the chemical construction of the fexofenadine molecule.[5] This ensures the label is in a stable, non-exchangeable position. Several synthetic pathways for fexofenadine and its derivatives have been described, which can be adapted for the inclusion of isotopes.[6][7][8]

cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_final Final Product SM1 Deuterated Phenyl Precursor S1 Coupling Reaction (e.g., Friedel-Crafts Acylation) SM1->S1 SM2 Piperidine Moiety SM2->S1 S2 Reduction & Functional Group Interconversion S1->S2 S3 Final Assembly & Hydrolysis S2->S3 FP Deuterated Fexofenadine (e.g., Fexofenadine-d10) S3->FP

Figure 1. Generalized synthetic workflow for deuterated fexofenadine.

Application in Bioanalysis: LC-MS/MS Methodologies

The use of a fexofenadine SIL standard is central to its quantification in biological fluids. LC-MS/MS methods are preferred for their high sensitivity, selectivity, and speed. A typical bioanalytical workflow is outlined below.

Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Fexofenadine SIL Internal Standard Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Inject Inject Supernatant Prep->Inject LC UPLC/HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Concentration Calculation Data->Result

Figure 2. Standard bioanalytical workflow for fexofenadine quantification.

Experimental Protocols

The following sections detail a generalized experimental protocol compiled from validated methods reported in the literature.[4][9][10]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective technique for cleaning up plasma or serum samples before analysis.

  • Objective: To remove proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Aliquot 50-100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add a small volume (e.g., 10-20 µL) of the fexofenadine SIL internal standard working solution (e.g., Fexofenadine-d₁₀ at a fixed concentration).

    • Add 2-3 volumes of cold acetonitrile or methanol (the precipitating agent).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

Liquid Chromatography

The goal of the LC step is to separate fexofenadine from other endogenous components of the sample matrix.

ParameterTypical Conditions
System UPLC or HPLC
Column Reversed-phase C18 or C8 (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[4]
Mobile Phase A Aqueous buffer, e.g., 10 mmol/L Ammonium Acetate with 0.1% Formic Acid[9][10]
Mobile Phase B Organic solvent, e.g., Methanol or Acetonitrile[9][10]
Elution Profile Gradient or Isocratic (e.g., 70:30 v/v Methanol:Buffer)[9][10]
Flow Rate 0.3 - 0.5 mL/min[4]
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 5 - 10 µL
Total Run Time 2 - 4 minutes[4][10]
Retention Time Fexofenadine (~1.89 min), Fexofenadine-d₁₀ (~1.89 min)[4]
Tandem Mass Spectrometry

MS/MS provides the selectivity and sensitivity needed for quantification at low concentrations.

ParameterTypical Conditions
System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)[4]
MRM Transitions See Table below.

Table of MRM Transitions for Quantification

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference(s)
Fexofenadine502.3466.2[4]
Fexofenadine-d₁₀ (IS)512.3476.2[4]

Note: The exact m/z values for the SIL standard may vary depending on the number and position of the deuterium labels.

Method Validation and Performance

Validated bioanalytical methods using SIL standards consistently demonstrate high performance, which is essential for regulatory submissions and reliable clinical data.

ParameterTypical Performance MetricsReference(s)
Linearity Range 1 - 600 ng/mL in human plasma[9][10]
Correlation Coefficient (r²) > 0.99[9][10]
Lower Limit of Quantification (LLOQ) 0.5 - 1 ng/mL[11][12]
Accuracy & Precision Within ±15% (±20% at LLOQ) as per regulatory guidelines

Utility in Pharmacokinetic and Clinical Studies

The robustness of analytical methods employing fexofenadine SIL standards allows for their successful application in various clinical and research settings.

  • Pharmacokinetic Studies: These methods are used to define key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) following oral administration.[9][10]

  • Bioequivalence Trials: They are essential for comparing the bioavailability of a generic formulation to a reference product.

  • Microdosing Studies: The high sensitivity of LC-MS/MS with SIL standards enables the study of fexofenadine pharmacokinetics even at very low, sub-therapeutic doses (e.g., 100 µg), helping to predict therapeutic-dose behavior early in development.[13]

  • Maternal-Fetal Studies: Enantioselective methods have been developed to study the transplacental transfer and pharmacokinetics of individual fexofenadine enantiomers in pregnant women.[14]

Fexofenadine stable isotope-labeled standards are indispensable tools for the accurate and reliable quantification of the drug in biological matrices. Their ability to mimic the analytical behavior of the native compound while being distinguishable by mass makes them the ideal internal standard for LC-MS/MS assays. The detailed methodologies and high-performance data presented in this guide underscore their critical role in advancing drug development, from preclinical studies to pivotal clinical trials, ensuring the generation of high-quality data for both research and regulatory purposes.

References

An In-depth Technical Guide to the Isotopic Enrichment of Fexofenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic enrichment of Fexofenadine-d3, a deuterated analog of the widely used second-generation antihistamine, Fexofenadine. This document details the rationale behind isotopic enrichment, outlines a plausible synthetic pathway for this compound, presents methods for analyzing its isotopic purity, and discusses its primary application as an internal standard in pharmacokinetic and bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the synthesis, analysis, and utility of isotopically labeled compounds in pharmaceutical research.

Introduction to Fexofenadine and Isotopic Enrichment

Fexofenadine is a selective peripheral H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the major active metabolite of terfenadine and is known for its non-sedating properties as it does not readily cross the blood-brain barrier.[1][2] Fexofenadine is primarily eliminated from the body unchanged, with approximately 80% excreted in the feces and 11% in the urine.[3] Its metabolism is minimal, with only about 5% of a dose undergoing hepatic biotransformation.[2][3]

Isotopic enrichment, specifically the replacement of hydrogen with its heavier, stable isotope deuterium (²H or D), is a critical tool in pharmaceutical development and research. The increased mass of deuterium can alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. However, in the case of this compound, its primary utility lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis.

This compound is identical in its chemical structure and properties to Fexofenadine, except for the presence of three deuterium atoms. This mass difference allows for its clear differentiation from the non-deuterated drug in mass spectrometry-based assays, making it an ideal internal standard for accurately quantifying Fexofenadine in biological matrices.

Synthesis of this compound: A Proposed Experimental Protocol

While specific, detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be constructed based on established synthetic strategies for Fexofenadine. The key to producing this compound is the introduction of deuterium atoms through a deuterated precursor. A common strategy for Fexofenadine synthesis involves the coupling of two key intermediates: 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid and a reducing agent. To synthesize this compound, one of the precursors would need to be deuterated. A logical approach is to use a deuterated version of a starting material in the synthesis of the acetic acid side chain.

The following is a proposed, illustrative protocol for the synthesis of this compound. Note: This is a conceptual protocol and would require optimization and validation in a laboratory setting.

2.1. Synthesis of Deuterated Precursor: Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3

The introduction of the three deuterium atoms can be achieved by using a deuterated methylating agent in the synthesis of the propanoic acid moiety.

  • Step 1: Friedel-Crafts Acylation: React bromobenzene with 2-chloroisobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-bromophenyl)-2-methylpropanoyl chloride.

  • Step 2: Esterification with Deuterated Methanol: The resulting acid chloride is then reacted with methanol-d4 (CD₃OD) to yield methyl 2-(4-bromophenyl)-2-methylpropanoate-d3. The excess deuterated methanol drives the reaction to completion and ensures the incorporation of the trideuteromethyl group.

2.2. Synthesis of the Piperidine Moiety: Azacyclonol

Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is a commercially available intermediate and its synthesis is well-documented.[4]

2.3. Assembly of this compound

  • Step 1: Coupling Reaction: The deuterated precursor, methyl 2-(4-bromophenyl)-2-methylpropanoate-d3, is coupled with azacyclonol. This can be achieved through various published methods, often involving a multi-step process to form the butyl linker between the phenyl ring and the piperidine nitrogen.[5][6]

  • Step 2: Reduction and Hydrolysis: The keto group in the butyl linker is reduced to a hydroxyl group, and the methyl ester is hydrolyzed to the carboxylic acid to yield this compound.

2.4. Purification

The final product would be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Isotopic Enrichment and Analytical Characterization

The isotopic enrichment of this compound is a critical parameter that defines its quality as an internal standard. The goal is to have a high percentage of the molecules containing exactly three deuterium atoms (the d3 species) and minimal amounts of molecules with fewer (d0, d1, d2) or more deuterium atoms.

3.1. Data Presentation: Isotopic Purity

The isotopic distribution of a synthesized batch of this compound would be determined by high-resolution mass spectrometry. The results are typically presented in a tabular format.

IsotopologueRelative Abundance (%)
d0 (C₃₂H₃₉NO₄)< 0.1
d1 (C₃₂H₃₈DNO₄)< 0.5
d2 (C₃₂H₃₇D₂NO₄)< 1.0
d3 (C₃₂H₃₆D₃NO₄) > 98.0

Table 1: Representative Isotopic Distribution of this compound.

3.2. Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for determining the isotopic purity of labeled compounds.[7][8]

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: The sample is injected into the HPLC system to separate the analyte from any potential impurities.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopologues of Fexofenadine. The high resolution of the instrument allows for the separation of the ions based on their small mass differences.

  • Data Analysis: The peak area for each isotopologue (d0, d1, d2, d3, etc.) is integrated. The relative abundance of each is calculated as a percentage of the total peak area of all detected isotopologues.

Visualization of Key Pathways and Workflows

4.1. Proposed Synthetic Workflow for this compound

G cluster_0 Deuterated Precursor Synthesis cluster_1 Piperidine Moiety cluster_2 Final Assembly and Purification Bromobenzene Bromobenzene 2-(4-bromophenyl)-2-methylpropanoyl chloride 2-(4-bromophenyl)-2-methylpropanoyl chloride Bromobenzene->2-(4-bromophenyl)-2-methylpropanoyl chloride Friedel-Crafts Acylation Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3 Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3 2-(4-bromophenyl)-2-methylpropanoyl chloride->Methyl 2-(4-bromophenyl)-2-methylpropanoate-d3 Esterification with CD3OD Coupling Coupling Reaction Azacyclonol Azacyclonol Reduced & Hydrolyzed Intermediate Reduced & Hydrolyzed Intermediate Coupling->Reduced & Hydrolyzed Intermediate This compound (Crude) This compound (Crude) Reduced & Hydrolyzed Intermediate->this compound (Crude) Purified this compound Purified this compound This compound (Crude)->Purified this compound Chromatography & Recrystallization

Caption: Proposed synthetic workflow for this compound.

4.2. Fexofenadine Transport and Minimal Metabolism Pathway

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation cluster_3 Hepatocyte cluster_4 Bile / Feces cluster_5 Kidney / Urine Fexofenadine_Oral Oral Fexofenadine OATP OATP Fexofenadine_Oral->OATP Uptake Fexofenadine_Enterocyte Fexofenadine Pgp_apical P-glycoprotein (efflux) Fexofenadine_Enterocyte->Pgp_apical Efflux Fexofenadine_Blood Fexofenadine Fexofenadine_Enterocyte->Fexofenadine_Blood Absorption OATP->Fexofenadine_Enterocyte Pgp_apical->Fexofenadine_Oral OATP_liver OATP Fexofenadine_Blood->OATP_liver Hepatic Uptake Fexofenadine_Urine Fexofenadine (Unchanged) Fexofenadine_Blood->Fexofenadine_Urine Renal Excretion Fexofenadine_Liver Fexofenadine Pgp_canalicular P-glycoprotein (efflux) Fexofenadine_Liver->Pgp_canalicular Biliary Excretion OATP_liver->Fexofenadine_Liver Fexofenadine_Feces Fexofenadine (Unchanged) Pgp_canalicular->Fexofenadine_Feces

Caption: Fexofenadine transport and elimination pathway.

Applications of this compound

The primary and most critical application of this compound is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies. When quantifying the concentration of Fexofenadine in biological samples such as plasma or urine, an internal standard is added at a known concentration to the sample before processing.

The ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. Since this compound has the same chemical properties as Fexofenadine, it co-elutes chromatographically and experiences similar matrix effects. However, its different mass allows for its separate detection and quantification by the mass spectrometer. By comparing the peak area of the analyte (Fexofenadine) to the known concentration of the internal standard (this compound), a precise and accurate measurement of the Fexofenadine concentration in the original sample can be determined, correcting for any variability in the analytical process.

Conclusion

The isotopic enrichment of Fexofenadine to produce this compound provides a vital tool for pharmaceutical research and development. While the synthesis of this deuterated analog requires careful selection of deuterated precursors and rigorous purification, the resulting high-purity this compound is an excellent internal standard for quantitative bioanalysis. The ability to accurately measure Fexofenadine concentrations in biological matrices is essential for understanding its pharmacokinetic profile, ensuring bioequivalence of different formulations, and conducting clinical trials. This technical guide has provided a comprehensive overview of the synthesis, analysis, and application of this compound, offering valuable insights for professionals in the field of drug development and analytical science.

References

Methodological & Application

Application Notes and Protocols for the Bioanalysis of Fexofenadine in Human Plasma using Fexofenadine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fexofenadine-d3 as the internal standard.

While the scientific literature extensively documents methods using d6- and d10-fexofenadine as internal standards, specific protocols for this compound are less common. However, the principles and procedures are directly adaptable. The primary adaptation required is the selection of the correct mass-to-charge ratios (m/z) for the precursor and product ions of the this compound internal standard in the mass spectrometer.

I. Quantitative Data Summary

The following tables summarize typical quantitative data for the bioanalysis of fexofenadine in human plasma, compiled from various validated LC-MS/MS methods. These values are representative and may vary slightly based on instrumentation and specific laboratory conditions.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)1< 1585 - 115< 1585 - 115
Low QC3< 1090 - 110< 1090 - 110
Medium QC100< 1090 - 110< 1090 - 110
High QC400< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Fexofenadine> 8590 - 110
This compound (estimated)> 8590 - 110

II. Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are provided: protein precipitation and solid-phase extraction.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50% ACN)

    • Human plasma samples (stored at -80°C)

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Thaw human plasma samples on ice.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Reagents and Materials:

    • SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

    • Methanol, HPLC grade

    • Water, HPLC grade

    • 2% Formic acid in water

    • This compound internal standard (IS) working solution

    • Human plasma samples

  • Procedure:

    • Thaw and vortex human plasma samples.

    • Pipette 200 µL of plasma into a clean tube.

    • Add 20 µL of the this compound IS working solution.

    • Vortex and add 200 µL of 2% formic acid in water.

    • Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.

    • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

    • Elute: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-4.0 min: 20% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Temperature: 500°C

  • MRM Transitions:

    • Fexofenadine: 502.3 → 466.2 (Quantifier), 502.3 → 197.1 (Qualifier)

    • This compound: 505.3 → 469.2 (Quantifier, proposed)

    Note: The proposed transition for this compound is based on a +3 Da mass shift from fexofenadine. This should be confirmed by direct infusion of the this compound standard into the mass spectrometer to determine the optimal precursor and product ions.

III. Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip Method A spe Solid-Phase Extraction add_is->spe Method B centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution spe->evap_reconstitute centrifuge->evap_reconstitute lc_separation LC Separation evap_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for fexofenadine in human plasma.

Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Prepared Sample Column C18 Column Sample->Column Injection Separation Analyte Separation (Fexofenadine & this compound) Column->Separation Elution Ionization ESI+ Source Separation->Ionization Precursor Precursor Ion Selection (Quadrupole 1) Ionization->Precursor Fragmentation Collision Cell (Quadrupole 2) Precursor->Fragmentation MRM Transitions Product Product Ion Detection (Quadrupole 3) Fragmentation->Product Data Data Acquisition & Quantification Product->Data

Caption: LC-MS/MS analysis logical relationship.

Application Notes and Protocols for Fexofenadine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fexofenadine, the major active metabolite of terfenadine, is a non-sedating H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine and its deuterated internal standard, fexofenadine-d3, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving desired sensitivity, accuracy, and precision. The following table summarizes quantitative data from various studies to facilitate the comparison of different methods for fexofenadine analysis.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (Dichloromethane:Ethyl Acetate:Diethyl Ether)Solid-Phase Extraction (Oasis HLB)
Analyte Recovery 97.89% to 102.93%[1]Not explicitly stated for this solvent system, but a different LLE method showed 52-55% and 95.4% recovery[2]67.4% to 71.8% for both enantiomers[3]
Matrix Serum[1]Serum[1]Plasma[3]
Internal Standard Cetirizine[1]Cetirizine[1]Not specified[3]
Lower Limit of Quantification (LLOQ) Not specifiedNot specified25 ng/mL for (R)- and (S)-fexofenadine[3]
Linearity Range 0.8 to 3.2 µg/mL[1]Not specified25 to 625 ng/mL[3]
Instrumentation HPLC[1]HPLC[1]HPLC[3]

Experimental Protocols

Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and straightforward method for removing proteins from biological samples, suitable for high-throughput analysis.

Materials:

  • Human serum or plasma

  • This compound internal standard (IS) solution

  • Acetonitrile (HPLC grade)[4]

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 300 µL of the serum sample into a 2 mL microcentrifuge tube.

  • Add 30 µL of the this compound internal standard solution and vortex for 30 seconds.[4]

  • Add 870 µL of acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 30 seconds.[4]

  • Allow the samples to stand for 15-20 minutes to ensure complete precipitation.[4]

  • Centrifuge the tubes at 12,000 rpm for 12 minutes.[4]

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Human serum or plasma

  • This compound internal standard (IS) solution

  • Formic acid solution

  • Extraction solvent: Dichloromethane:Ethyl Acetate:Diethyl Ether (30:40:30, v/v/v)[1]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 270 µL of the serum sample into a centrifuge tube.

  • Add 30 µL of the fexofenadine solution and 30 µL of the this compound internal standard solution and vortex for 5 seconds.[1]

  • Add 150 µL of formic acid solution and vortex for 5 seconds.[1]

  • Add 5 mL of the extraction solvent mixture.[1]

  • Vortex the mixture vigorously for 40 seconds to ensure thorough extraction.[1]

  • Centrifuge at 5500 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method is highly selective and can achieve lower limits of quantification.

Materials:

  • Human plasma

  • This compound internal standard (IS) solution

  • C18 bonded-phase extraction cartridges[5]

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 400 µL of plasma, add the this compound internal standard.[3]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the fexofenadine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Visualizations

PPT_Workflow cluster_0 Protein Precipitation Workflow start Start: Serum Sample (300 µL) add_is Add Internal Standard (30 µL) Vortex (30s) start->add_is add_ppt Add Acetonitrile (870 µL) Vortex (30s) add_is->add_ppt incubate Incubate (15-20 min) add_ppt->incubate centrifuge Centrifuge (12,000 rpm, 12 min) incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Start: Serum Sample (270 µL) add_is_acid Add IS & Formic Acid Vortex start->add_is_acid add_solvent Add Extraction Solvent (5 mL) Vortex (40s) add_is_acid->add_solvent centrifuge Centrifuge (5500 rpm, 5 min) add_solvent->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start Start: Plasma Sample (400 µL) + IS condition Condition Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Fexofenadine in Human Plasma Using Fexofenadine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Fexofenadine in human plasma. The method utilizes Fexofenadine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method was developed and validated according to the principles outlined in the FDA guidance for bioanalytical method validation.

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Fexofenadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a rapid, sensitive, and specific UPLC-MS/MS method for the determination of Fexofenadine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Fexofenadine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Fexofenadine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the Fexofenadine stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Protocols

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Protocol

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fexofenadine502.3466.23025
This compound505.3469.23025

Method Validation Summary

The UPLC-MS/MS method was validated according to the FDA guidance on bioanalytical method validation.[1][2] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal
Recovery Consistent and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Stable

Data Presentation

The following table summarizes the quantitative data for the calibration curve.

Table 4: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)%CVAccuracy (%)
10.00258.5105.2
50.01286.2101.5
100.02554.899.8
500.1263.1100.8
1000.2532.5101.2
2500.6351.899.5
5001.271.5100.3
10002.541.299.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in ACN) plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

validation_process cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application optimization Optimization of UPLC & MS/MS Parameters linearity Linearity & Range optimization->linearity sensitivity Sensitivity (LLOQ) optimization->sensitivity precision Precision linearity->precision sensitivity->precision accuracy Accuracy precision->accuracy recovery Recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability sample_analysis Routine Sample Analysis stability->sample_analysis

Caption: Logical relationship of the bioanalytical method validation process.

Conclusion

The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Fexofenadine in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies of Fexofenadine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Fexofenadine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of fexofenadine in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The methodologies outlined are based on validated bioanalytical methods and are intended to guide the development and implementation of robust therapeutic drug monitoring (TDM) assays. While the specific examples herein utilize Fexofenadine-d10, the principles and procedures are directly applicable to assays employing Fexofenadine-d3, with minor adjustments to mass spectrometric settings.

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Therapeutic drug monitoring of fexofenadine can be crucial in specific patient populations or during clinical trials to ensure optimal drug exposure and clinical efficacy. The use of a stable isotope-labeled internal standard, such as this compound or Fexofenadine-d10, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach corrects for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.

The following sections detail a validated UPLC-MS/MS method for the simultaneous quantification of fexofenadine and olmesartan in human serum, which has been successfully applied to in vivo pharmacokinetic studies.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and high-throughput protein precipitation method for the extraction of fexofenadine from human serum or plasma samples.[1]

Materials:

  • Human serum or plasma samples

  • Fexofenadine-d10 internal standard (IS) working solution (200 ng/mL in methanol)

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

Procedure:

  • Pipette 50 µL of the calibration standards, quality control (QC) samples, or unknown serum/plasma samples into microcentrifuge tubes.

  • Add 100 µL of the Fexofenadine-d10 internal standard working solution to each tube.

  • Vortex the samples for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant into UPLC vial inserts.

  • Inject 7.5 µL of the sample for UPLC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of fexofenadine and its deuterated internal standard.

Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Chromatographic Conditions: [1]

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-3.0 min: 5% A

    • 3.0-3.1 min: Linear gradient to 95% A

    • 3.1-4.0 min: 95% A

  • Column Temperature: 40°C

  • Injection Volume: 7.5 µL

  • Total Run Time: 4 minutes

Mass Spectrometric Conditions: [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

SRM Transitions:

  • Fexofenadine: m/z 502.3 → 466.3

  • Fexofenadine-d10: m/z 512.3 → 476.3

(Note: For this compound, the precursor ion would be approximately m/z 505.3, and the product ion would need to be determined empirically but would be expected to be around m/z 469.3).

Data Presentation

The following tables summarize the quantitative data from the validation of the described UPLC-MS/MS method.[1]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Fexofenadine1.0 - 500.0> 0.99

Table 2: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Fexofenadine3.04.55.82.33.7
75.02.13.4-1.5-0.8
400.01.82.9-0.30.5

Table 3: Recovery

AnalyteQC Concentration (ng/mL)Mean Recovery (%)
Fexofenadine3.095.4
75.096.2
400.094.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample 50 µL Plasma/Serum add_is Add 100 µL Fexofenadine-d10 IS sample->add_is vortex1 Vortex 10 sec add_is->vortex1 centrifuge Centrifuge 10,000 x g, 10 min vortex1->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant injection Inject 7.5 µL supernatant->injection chromatography Chromatographic Separation (Acquity BEH C18) injection->chromatography detection Mass Spectrometric Detection (ESI+, SRM) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for fexofenadine analysis.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Fexofenadine Fexofenadine (Analyte) LC_Column C18 Column Fexofenadine_d10 Fexofenadine-d10 (Internal Standard) Fexofenadine_elute Eluted Fexofenadine Fexofenadine_d10_elute Eluted Fexofenadine-d10 Ionization ESI+ Fexofenadine_elute->Ionization m/z 502.3 Fexofenadine_d10_elute->Ionization m/z 512.3 MS1 Q1: Precursor Ion Selection Ionization->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS3->Data_Analysis Product Ion Signals

Caption: Analyte and internal standard pathway in LC-MS/MS.

References

Application Note and Protocol: Liquid-Liquid Extraction of Fexofenadine from Human Plasma using Fexofenadine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. Accurate and reliable quantification of fexofenadine in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the extraction of fexofenadine from human plasma using a liquid-liquid extraction (LLE) method, with fexofenadine-d3 serving as the internal standard (IS) for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the analyte's behavior during extraction and ionization, leading to improved accuracy and precision.[1]

Experimental

Materials and Reagents
  • Fexofenadine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Diethyl Ether (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water

Instrumentation
  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Micropipettes

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

Preparation of Standard and Working Solutions

2.3.1. Standard Stock Solutions

  • Fexofenadine Stock Solution (1 mg/mL): Accurately weigh 10 mg of fexofenadine hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

2.3.2. Working Standard Solutions

  • Fexofenadine Working Solutions: Prepare a series of working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Vortex the mixture for 10 seconds.

  • To induce protein precipitation and adjust the pH, add 50 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • Add 1 mL of the extraction solvent (a mixture of dichloromethane:ethyl acetate:diethyl ether in a 30:40:30 v/v/v ratio) to the tube.[2]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fexofenadine: m/z 502.3 → 466.3

    • This compound: m/z 505.3 → 469.3 (Note: A similar deuterated analog, d6-fexofenadine, has a transition of m/z 508 -> 472[3])

Results and Discussion

The liquid-liquid extraction protocol described provides a clean sample extract with good recovery for the analysis of fexofenadine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision of the method.

ParameterFexofenadineReference
Linearity Range 1 - 200 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]
Accuracy 97 - 102%[3]
Precision (CV%) < 3.5%[3]
Recovery > 70%[3]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. 200 µL Human Plasma add_is 2. Add 20 µL this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acid 4. Add 50 µL 0.1% Formic Acid vortex1->add_acid vortex2 5. Vortex add_acid->vortex2 add_solvent 6. Add 1 mL Extraction Solvent (DCM:EtOAc:DEE) vortex2->add_solvent vortex3 7. Vortex Vigorously add_solvent->vortex3 centrifuge 8. Centrifuge vortex3->centrifuge transfer 9. Transfer Organic Layer centrifuge->transfer evaporate 10. Evaporate to Dryness transfer->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction Workflow for Fexofenadine.

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of fexofenadine in human plasma using this compound as an internal standard. The method is suitable for use in clinical and research settings where accurate measurement of fexofenadine is required.

References

Application Note: High-Throughput Solid-Phase Extraction of Fexofenadine from Human Plasma Using a Deuterated Internal Standard Prior to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of fexofenadine in human plasma. The protocol employs fexofenadine-d3 as an internal standard (IS) to ensure accuracy and precision, making it suitable for high-throughput bioanalytical studies. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.

Introduction

Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and precise measurement of fexofenadine concentrations in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration of analytes from complex biological matrices, offering high recovery and reduced matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for analyte loss during sample preparation and for variations in instrument response.[3][4][5] This application note provides a detailed protocol for the SPE of fexofenadine from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Fexofenadine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[6]

  • Human Plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Deionized Water

  • Solid-Phase Extraction (SPE) Cartridges/Plates (e.g., Waters Oasis HLB)[7][8][9]

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • SPE Manifold (96-well plate compatible, if applicable)

  • Centrifuge

  • Vortex Mixer

  • Analytical Balance

  • Pipettes

Sample Preparation and Solid-Phase Extraction Protocol

A detailed step-by-step protocol for the solid-phase extraction of fexofenadine from human plasma is provided below.

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of fexofenadine and this compound in methanol.

    • Prepare working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 mixture of methanol and water.

    • Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To a 0.5 mL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Centrifuge the samples at 10,000 rpm for 8 minutes to precipitate proteins.[10]

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

    • Washing: Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the fexofenadine and this compound from the cartridges with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 10 mM ammonium acetate with 0.1% formic acid in water and B) acetonitrile with 0.1% formic acid.[7][9]

    • Flow Rate: 0.5 mL/min.[11]

    • Injection Volume: 20 µL.[10]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fexofenadine: m/z 502.3 → 466.2[7]

      • This compound: The precursor ion will be m/z 505.3. The product ion will depend on the position of the deuterium labels, but a common transition for deuterated fexofenadine (d6) is m/z 508 → 472.[7][9] The specific transition for this compound should be optimized.

Data Presentation

The following tables summarize the typical performance characteristics of a validated bioanalytical method for fexofenadine using SPE and LC-MS/MS.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Fexofenadine1.0 - 500.0> 0.99

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low (e.g., 3)< 15< 1585 - 11585 - 115
Medium (e.g., 50)< 15< 1585 - 11585 - 115
High (e.g., 400)< 15< 1585 - 11585 - 115

Data adapted from representative bioanalytical method validation guidelines.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Fexofenadine> 7085 - 115
This compound> 7085 - 115

A recovery of over 70% is generally considered acceptable.[7][9] Matrix effect is assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-SPE Processing cluster_analysis Analysis Sample Plasma Sample (0.5 mL) Add_IS Add this compound (IS) Sample->Add_IS Vortex_1 Vortex Add_IS->Vortex_1 Centrifuge Centrifuge Vortex_1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, 5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of fexofenadine from plasma.

Conclusion

The described solid-phase extraction protocol, in conjunction with a stable isotope-labeled internal standard like this compound, provides a reliable and high-throughput method for the quantification of fexofenadine in human plasma. The clean extracts obtained are suitable for sensitive and selective analysis by LC-MS/MS, meeting the requirements for regulated bioanalysis.

References

Application of Fexofenadine-d3 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fexofenadine-d3 as an internal standard in bioequivalence studies of fexofenadine hydrochloride. These guidelines are based on established analytical methods and regulatory recommendations.

Introduction to Fexofenadine and Bioequivalence Studies

Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms.[1] As a Biopharmaceutics Classification System (BCS) class III drug, it exhibits high solubility and low permeability.[2] Bioequivalence studies are crucial for generic drug development to demonstrate that the new formulation has the same rate and extent of absorption as the reference listed drug.[3]

The U.S. Food and Drug Administration (FDA) provides specific guidance for conducting bioequivalence studies for fexofenadine hydrochloride tablets.[4][5] These studies are typically performed in normal healthy male and female subjects under both fasting and fed conditions.[4] The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to maximum plasma concentration (Tmax).[6][7][8]

This compound, a deuterated analog of fexofenadine, is an ideal internal standard for the quantitative analysis of fexofenadine in biological matrices during these studies. Its similar chemical and physical properties to fexofenadine ensure comparable extraction recovery and ionization efficiency in mass spectrometry, while its mass difference allows for distinct detection.

Experimental Protocols

A sensitive, reproducible, and robust analytical method is essential for the accurate quantification of fexofenadine in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[6][9]

Sample Preparation: Protein Precipitation

This protocol outlines a simple and efficient protein precipitation method for extracting fexofenadine from human plasma.[10]

Materials:

  • Human plasma samples (collected from study subjects)

  • This compound internal standard (IS) working solution (concentration to be optimized based on the analytical range)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS/MS parameters for the analysis of fexofenadine and this compound. Method optimization and validation are required for specific instrumentation.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Liquid Chromatography
HPLC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[10]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of fexofenadine from matrix components
Flow Rate0.3 - 0.5 mL/min[10]
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsFexofenadine: m/z 502.3 → 466.3; this compound: m/z 505.3 → 469.3
Dwell Time100-200 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Data Presentation: Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic parameters obtained from bioequivalence studies of fexofenadine. The 90% confidence intervals for the ratio of geometric least-squares means of the test to reference product for AUC and Cmax must fall within the range of 80.00% to 125.00% for the products to be considered bioequivalent.[3][11]

Table 2: Pharmacokinetic Parameters of Fexofenadine (180 mg Tablet) under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 1476.8 ± 319.9[3]1423.0 ± 278.4[3]95.2% - 112.8%[3]
AUC0-t (ng·h/mL) 9665.3 ± 2880.2[3]9716.1 ± 2572.1[3]95.6% - 109.9%[3]
AUC0-∞ (ng·h/mL) 8911.4 ± 3870.0[3]9363.9 ± 2668.0[3]91.8% - 106.3%[3]
Tmax (h) 1.67 (median)[3]1.58 (median)[3]N/A

Table 3: Pharmacokinetic Parameters of Fexofenadine (30 mg Tablet vs. 30 mg/5 mL Oral Suspension) under Fasting Conditions

ParameterTest Formulation (Oral Suspension)Reference Formulation (Tablet)90% Confidence Interval
Cmax (ng/mL) Geometric Mean Ratio: 103.5%N/A93.4% - 114.6%
AUC0-∞ (ng·h/mL) Geometric Mean Ratio: 101.4%N/A94.4% - 109.0%

Note: Data for Table 3 is derived from the fact that the oral suspension was found to be bioequivalent to the tablet, with the confidence intervals for Cmax and AUC falling within the 80-125% range.[12]

Visualizations

Experimental Workflow for Bioequivalence Study

G Experimental Workflow for Fexofenadine Bioequivalence Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Screening and Enrollment B Randomized, Two-Way Crossover Dosing (Test and Reference Formulations) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (Protein Precipitation with this compound IS) D->E F LC-MS/MS Analysis E->F G Quantification of Fexofenadine Concentration F->G H Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) G->H I Statistical Analysis (90% Confidence Intervals) H->I J Bioequivalence Determination I->J

Caption: Workflow of a fexofenadine bioequivalence study.

Logical Relationship of Bioequivalence Assessment

G Principle of Bioequivalence Assessment cluster_0 Pharmacokinetic Equivalence A Test Formulation C Rate of Absorption (Cmax, Tmax) A->C D Extent of Absorption (AUC) A->D B Reference Formulation B->C B->D F Statistical Comparison (90% CI for AUC and Cmax ratios within 80-125%) C->F D->F E Therapeutic Equivalence (Assumed if Bioequivalent) F->E Conclusion

Caption: Logical flow for determining bioequivalence.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of fexofenadine in human plasma for bioequivalence studies. Adherence to regulatory guidelines and rigorous analytical method validation are paramount to ensure the accuracy and integrity of the study results, ultimately supporting the approval of safe and effective generic fexofenadine products.

References

Troubleshooting & Optimization

Troubleshooting ion suppression with Fexofenadine-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for ion suppression issues encountered when using Fexofenadine-d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern?

Ion suppression is a type of matrix effect where the signal of the analyte of interest is reduced due to the presence of co-eluting components from the sample matrix (e.g., proteins, lipids, salts).[1][2] This phenomenon occurs within the ion source of the mass spectrometer, where competition for ionization efficiency between the analyte and matrix components leads to a decreased response for the analyte.[2][3] It is a major concern because it can negatively impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4]

Q2: I'm using this compound, a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically correct for ion suppression?

In theory, yes. A SIL internal standard is the preferred choice because it co-elutes with the analyte and is expected to experience the same degree of ion suppression or enhancement.[1] The ratio of the analyte to the internal standard should remain constant, allowing for reliable quantification.[1] However, problems can still arise if the suppression is extremely high, leading to a loss of signal for both the analyte and the internal standard, or if there is differential suppression between the two, which can occur in rare cases.[5] A false positive can even occur if only the internal standard experiences significant ion suppression.[4]

Q3: What are the most common sources of ion suppression in bioanalysis?

Common sources include endogenous matrix components like phospholipids and salts, as well as exogenous substances introduced during sample collection or preparation.[6] In electrospray ionization (ESI), non-volatile materials can decrease the efficiency of droplet formation, preventing the analyte from reaching the gas phase.[4] Highly concentrated or highly basic compounds are also prime candidates for causing suppression.[4]

Q4: How can I determine if ion suppression is affecting my assay?

The two most common methods are the post-column infusion experiment and the quantitative assessment of matrix effects by comparing analyte response in a neat solution versus a post-extraction spiked matrix sample.[4][7][8] A drop in the constant baseline signal during a post-column infusion experiment indicates the retention times where matrix components are causing suppression.[4][6]

Troubleshooting Guide

Problem: Inconsistent or decreasing this compound internal standard (IS) response across an analytical batch.

Potential Cause Troubleshooting Steps
Severe Matrix Effects Even a SIL IS can be suppressed by high concentrations of co-eluting matrix components.[1]
1. Assess Matrix Effects: Perform a post-column infusion experiment to identify suppression zones.[4][6]
2. Improve Sample Preparation: Enhance cleanup to remove interfering components. Switch from simple protein precipitation to more selective methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6]
3. Optimize Chromatography: Adjust the chromatographic gradient to separate Fexofenadine and its IS from the ion suppression zones.[1][4]
4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can minimize suppression, though this may impact sensitivity.[2][5]
Analyte-Induced Suppression At high concentrations, the analyte (Fexofenadine) can suppress the signal of its co-eluting deuterated internal standard (this compound). This has been observed with fexofenadine/d6-fexofenadine pairs.[9][10]
1. Review Calibration Curve: Check if the IS suppression correlates with the highest concentration standards.
2. Adjust IS Concentration: Ensure the IS concentration is appropriate and not significantly lower than the upper limit of quantitation for the analyte.
3. Reduce Injection Volume: Lowering the mass of both analyte and IS on the column can mitigate this competitive effect.[5][11]
Instrument Contamination Buildup of non-volatile matrix components in the ion source or on the analytical column can lead to worsening suppression over the course of a run.[5][6]
1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source.
2. Implement Column Washing: Use a robust column wash step with a strong organic solvent at the end of each injection to elute strongly retained matrix components.[5]
3. Use a Guard Column: A guard column can help protect the analytical column from contamination.[5]

Problem: Poor accuracy or precision in quality control (QC) samples despite a stable IS signal.

Potential Cause Troubleshooting Steps
Differential Matrix Effects The nature of the matrix can vary between different lots or patient samples, causing variability in suppression that may not be perfectly mirrored by the IS.[7]
1. Evaluate Matrix from Multiple Sources: During validation, assess matrix effects using at least six different lots of the biological matrix.[8]
2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects.[2]
Metabolite Interference An unknown metabolite may be co-eluting and causing interference or differential suppression.
1. Review Metabolite Profile: Investigate the known metabolic pathways of Fexofenadine.[12]
2. Improve Chromatographic Resolution: Modify the mobile phase, gradient, or column chemistry to separate the analyte and IS from any potential interfering peaks.[1][11]

Data Presentation: Quantifying Matrix Effects

To quantitatively assess ion suppression, the matrix factor (MF) can be calculated. This is a crucial step during method validation.[7][8]

Table 1: Calculation of Matrix Factor (MF) for Fexofenadine

Sample ID (Different Matrix Lots)Peak Area in Neat Solution (A)Peak Area in Post-Extraction Spiked Matrix (B)Matrix Factor (MF = B/A)% Ion Suppression (1 - MF) * 100
Lot 11,520,400988,2600.6535%
Lot 21,515,8001,121,6920.7426%
Lot 31,532,100857,9760.5644%
Lot 41,525,5001,006,8300.6634%
Lot 51,519,900942,3380.6238%
Lot 61,528,3001,208,1570.7921%
Mean 1,523,667 1,020,876 0.67 33%
%RSD 0.4% 12.5% 12.5% -

A Matrix Factor < 1 indicates ion suppression. A Matrix Factor > 1 indicates ion enhancement. The %RSD of the Matrix Factor across different lots should be ≤15%.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

This experiment identifies the regions in a chromatogram where co-eluting matrix components cause ion suppression.[4][7]

Objective: To visualize retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Fexofenadine and this compound in mobile phase

  • Prepared blank matrix extract (e.g., protein-precipitated plasma with no analyte or IS)

Methodology:

  • Set up the LC system with the analytical column and mobile phase intended for the assay.

  • Connect the outlet of the LC column to a T-connector.

  • Connect a syringe pump, infusing a constant flow (e.g., 10 µL/min) of the Fexofenadine/Fexofenadine-d3 standard solution, to the second port of the T-connector.

  • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the MRM transitions for Fexofenadine and this compound. A stable baseline signal should be observed from the constant infusion.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the baseline signal for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute from the column. The retention times of these deviations correspond to regions of matrix effects.[6]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement caused by the matrix.[8]

Methodology:

  • Prepare Set A: Spike the analyte (Fexofenadine) and IS (this compound) into a neat solution (e.g., mobile phase). Analyze and determine the mean peak area.

  • Prepare Set B: Process blank biological matrix samples (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure (e.g., protein precipitation, SPE).[8]

  • After the final extraction step, spike the resulting blank extracts with the analyte and IS at the same concentration as Set A. Analyze and determine the mean peak area.

  • Calculate Matrix Factor (MF):

    • MF = (Mean peak area from Set B) / (Mean peak area from Set A)

  • Calculate IS-Normalized Matrix Factor: Repeat the calculation using the peak area ratios (analyte/IS) to demonstrate that the SIL IS effectively compensates for the matrix effect.

Visualizations

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Problem Observed: Inconsistent IS Response or Poor Accuracy infusion Qualitative Assessment: Post-Column Infusion start->infusion quant Quantitative Assessment: Calculate Matrix Factor start->quant check_suppression Ion Suppression Observed? infusion->check_suppression quant->check_suppression sample_prep Improve Sample Prep (e.g., SPE, LLE) check_suppression->sample_prep Yes end Problem Resolved check_suppression->end No chromatography Optimize Chromatography (e.g., Gradient, Column) validate Re-evaluate and Validate Method sample_prep->validate dilution Dilute Sample Extract chromatography->validate dilution->validate validate->end

Caption: Workflow for troubleshooting ion suppression.

Post_Column_Infusion hplc HPLC System (Pump, Autosampler, Column) tee T-Connector hplc->tee Column Effluent (Blank Matrix Injection) syringe_pump Syringe Pump (this compound Infusion) syringe_pump->tee Constant Flow of IS ms Mass Spectrometer (Ion Source) tee->ms Combined Flow

Caption: Experimental setup for post-column infusion.

Mitigation_Decision_Tree cluster_primary Primary Solutions cluster_secondary Secondary Solutions start Matrix Effect Confirmed? prep Is sample prep selective enough? start->prep Yes chrom Can chromatography be modified to separate analyte from suppression zone? dilute Dilute sample extract chrom->dilute No end_node Proceed to Validation chrom->end_node Yes, adjust gradient prep->chrom No prep->end_node Yes, use SPE/LLE flow Reduce LC flow rate dilute->end_node ion Change ionization source (e.g., ESI to APCI) flow->end_node ion->end_node

Caption: Decision tree for mitigating matrix effects.

References

Minimizing matrix effects for Fexofenadine-d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects for Fexofenadine-d3 in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound in plasma, endogenous substances like phospholipids, proteins, and salts can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[2][3] Ion suppression is the most common manifestation of matrix effects in LC-MS/MS bioanalysis.[3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Fexofenadine. SIL internal standards are the gold standard for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte.[1] This means they co-elute with the analyte and experience similar matrix effects. By using the response ratio of the analyte to the internal standard, variability introduced by matrix effects can be effectively compensated, leading to more accurate and reliable results.[1]

Q3: What are the common sample preparation techniques to minimize matrix effects for Fexofenadine analysis in plasma?

A3: The most common sample preparation techniques for Fexofenadine in plasma are:

  • Protein Precipitation (PPT): A simple, fast, and inexpensive method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[4] While widely used, it is often the least effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubilities in two immiscible liquid phases. LLE can be more effective than PPT in removing interfering substances.[3]

  • Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences, SPE provides the cleanest extracts.[5][6] It involves passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent.[3]

Q4: How do I choose the best sample preparation method?

A4: The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.

  • For high-throughput screening where speed is critical, PPT may be sufficient, especially if matrix effects are found to be minimal.

  • LLE offers a good balance between cleanliness and complexity.

  • For methods requiring the highest sensitivity and minimal matrix effects, SPE is the recommended approach.[5]

Troubleshooting Guide

This guide addresses common issues related to matrix effects during the analysis of this compound in plasma.

Observed Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Switch from PPT to a more rigorous method like LLE or SPE to obtain cleaner extracts.[5]2. Ensure Consistent Internal Standard Addition: Verify the precision of the internal standard spiking process.3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, switch to this compound to better compensate for matrix variability.[1]
Low signal intensity (Ion Suppression) Co-elution of matrix components (e.g., phospholipids) with this compound.1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from the interfering matrix components.[2]2. Enhance Sample Cleanup: Implement a more effective sample preparation method (LLE or SPE) to remove the interfering compounds.[3]3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification.
High signal intensity (Ion Enhancement) Co-eluting matrix components enhancing the ionization of this compound.1. Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography is a primary strategy to separate the analyte from the enhancing components.[2]2. Refine Sample Preparation: Utilize LLE or SPE to remove the specific matrix components causing ion enhancement.[3]
Inconsistent internal standard response The internal standard is experiencing different matrix effects than the analyte or is being affected by a specific interference.1. Verify Co-elution: Ensure that this compound and Fexofenadine are co-eluting perfectly.2. Investigate Specific Interferences: Use a post-column infusion experiment to identify the retention time regions where ion suppression or enhancement occurs.[7] This can help in modifying the chromatographic method to avoid these regions.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the recovery and matrix effect data for different sample preparation methods for Fexofenadine, compiled from various studies.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)Fexofenadine93.6 - 95.3< 10% difference in response[8]
Protein Precipitation (Methanol)Fexofenadine> 90%Not explicitly quantified[9]
Liquid-Liquid ExtractionFexofenadine52 - 95.4Not explicitly quantified[9]
Solid-Phase Extraction (C18)Fexofenadine72.8 - 76.7Not explicitly quantified[10]
Solid-Phase Extraction (Oasis PRiME HLB)General Drugs96 - 106>99% phospholipid removal[6]

Note: The data is compiled from different sources with varying experimental conditions and may not be directly comparable. It is intended to provide a general overview.

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.[8]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add the this compound internal standard solution.[2]

  • Add a specific volume of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

  • Load the Sample: Load the pre-treated plasma sample (spiked with internal standard and potentially diluted) onto the conditioned cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elute: Elute the Fexofenadine and this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample + This compound (IS) PPT Protein Precipitation (Acetonitrile) Plasma_Sample->PPT LLE Liquid-Liquid Extraction Plasma_Sample->LLE SPE Solid-Phase Extraction Plasma_Sample->SPE LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS LLE->LC_MSMS SPE->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A generalized workflow for the bioanalysis of this compound in plasma samples.

Troubleshooting_Matrix_Effects cluster_chroma Chromatographic Solutions cluster_cleanup Sample Preparation Solutions Start Inconsistent Results or Poor Signal-to-Noise Check_IS Verify Internal Standard (this compound) Performance Start->Check_IS Optimize_Chroma Optimize Chromatography Check_IS->Optimize_Chroma IS performance is poor Improve_Cleanup Improve Sample Cleanup Check_IS->Improve_Cleanup IS performance is good, but matrix effects persist Modify_Gradient Modify Gradient Profile Optimize_Chroma->Modify_Gradient Change_Column Change Column Chemistry Optimize_Chroma->Change_Column Switch_to_LLE Switch to LLE Improve_Cleanup->Switch_to_LLE Switch_to_SPE Switch to SPE Improve_Cleanup->Switch_to_SPE

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Fexofenadine-d3 Solid-Phase Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the recovery of fexofenadine-d3 during solid-phase extraction (SPE) is critical for accurate bioanalytical method development. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound recovery in SPE?

A1: The most frequent issue is an inappropriate choice of SPE sorbent or a mismatch between the sorbent chemistry and the analyte. Fexofenadine is a zwitterionic molecule, and its retention can be complex. A reversed-phase mechanism is commonly employed, but the sorbent must have the appropriate characteristics to retain the compound effectively from a biological matrix. Using a sorbent that is not optimized for the polarity of fexofenadine can lead to poor retention during loading or premature elution during washing steps.

Q2: How does the pH of the sample and solvents affect recovery?

A2: The pH is a critical factor in the retention of fexofenadine on reversed-phase sorbents. To maximize retention, the pH of the sample and loading buffer should be adjusted to suppress the ionization of the carboxylic acid group, making the molecule less polar. Conversely, for efficient elution, the pH can be adjusted to increase the polarity of the molecule, disrupting its interaction with the sorbent.

Q3: Can the elution solvent be too strong?

A3: Yes. While a strong elution solvent is necessary to desorb the analyte from the sorbent, a solvent that is too aggressive can co-elute matrix interferences, leading to ion suppression in the mass spectrometer and inaccurate quantification. Optimization of the elution solvent, often a mixture of an organic solvent like methanol or acetonitrile with a small amount of acid or base, is crucial.

Q4: My recovery is inconsistent between samples. What could be the cause?

A4: Inconsistent recovery is often due to variability in the SPE workflow. This can include issues like the sorbent bed drying out before sample loading, inconsistent flow rates during loading or elution, or overloading the SPE cartridge. Ensuring consistent and controlled application of vacuum or positive pressure is essential for reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incorrect sorbent selection.Utilize a water-wettable, reversed-phase polymer sorbent such as Waters Oasis HLB, which has demonstrated good recovery for fexofenadine.[1]
Sample pH not optimized for retention.Acidify the plasma sample (e.g., with 4% H3PO4) to a pH that suppresses the ionization of fexofenadine's carboxyl group, thereby increasing its retention on the reversed-phase sorbent.
Inadequate elution solvent strength.Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. A mixture of a high percentage of organic solvent (e.g., 90% acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) is often effective.[1]
Premature elution during the wash step.The wash solvent may be too strong. Use a weaker organic solvent or a lower percentage of organic solvent in the wash step to remove interferences without eluting the analyte.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of phospholipids and other matrix components.Incorporate a wash step with a solvent that can remove interfering compounds without affecting this compound retention. For example, a wash with a low percentage of methanol in water.
Inefficient removal of interferences by the sorbent.Consider a sorbent specifically designed for phospholipid removal, such as Waters Oasis PRiME HLB.
High Variability in Recovery Inconsistent flow rates during SPE steps.Use a positive pressure manifold or a vacuum manifold with a flow control system to ensure consistent flow rates for all samples.
Sorbent bed drying out.Ensure the sorbent bed remains conditioned and equilibrated before loading the sample. Using a water-wettable sorbent like Oasis HLB can mitigate issues with the bed drying out.
Overloading the SPE cartridge.Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.

Experimental Protocols

Detailed Protocol for this compound Extraction from Human Plasma using Waters Oasis HLB SPE

This protocol is adapted from a validated HPLC-MS/MS method for the determination of fexofenadine in human plasma.[1]

1. Sample Pre-treatment:

  • To 0.5 mL of human plasma, add the internal standard solution (fexofenadine-d6).

  • Acidify the sample by adding an equal volume of 4% phosphoric acid in water.

  • Vortex mix the sample.

2. Solid-Phase Extraction (using Waters Oasis HLB 96-well plate):

  • Conditioning: Condition the wells with 1 mL of methanol.

  • Equilibration: Equilibrate the wells with 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the 96-well plate.

  • Washing:

    • Wash the wells with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the wells with 1 mL of a second, slightly stronger wash solution (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the fexofenadine and fexofenadine-d6 with 1 mL of a mobile phase consisting of 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid.[1]

3. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes reported recovery data for fexofenadine using different SPE protocols.

Analyte Sorbent Matrix Elution Solvent Average Recovery (%) Reference
FexofenadineWaters Oasis HLBHuman Plasma90% acetonitrile / 10% 10 mM ammonium acetate / 0.1% formic acid>70%[1]
Various PharmaceuticalsWaters Oasis PRiME HLBPlasmaNot specified>80%

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (Oasis HLB) cluster_PostElution Post-Elution Plasma 0.5 mL Human Plasma Add_IS Add this compound IS Plasma->Add_IS Acidify Add 4% H3PO4 Add_IS->Acidify Vortex Vortex Mix Acidify->Vortex Load Load Sample Vortex->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 5% Methanol/Water Load->Wash1 Wash2 Wash 2: 20% Methanol/Water Wash1->Wash2 Elute Elute: 90% ACN / 0.1% FA Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical solid-phase extraction workflow for this compound from plasma.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Sorbent Is the SPE sorbent appropriate? (e.g., Oasis HLB) Start->Check_Sorbent Change_Sorbent Action: Switch to a water-wettable, reversed-phase polymer sorbent. Check_Sorbent->Change_Sorbent No Check_pH Is the sample pH acidic (e.g., pH ~4)? Check_Sorbent->Check_pH Yes Change_Sorbent->Start Adjust_pH Action: Acidify sample (e.g., with 4% H3PO4). Check_pH->Adjust_pH No Check_Wash Is the wash solvent too strong? Check_pH->Check_Wash Yes Adjust_pH->Start Weaken_Wash Action: Decrease organic content in wash solvent. Check_Wash->Weaken_Wash Yes Check_Elution Is the elution solvent strong enough? Check_Wash->Check_Elution No Weaken_Wash->Start Strengthen_Elution Action: Increase organic content or add modifier (e.g., 0.1% Formic Acid) to elution solvent. Check_Elution->Strengthen_Elution No Resolved Recovery Optimized Check_Elution->Resolved Yes Strengthen_Elution->Start

Caption: A decision tree for troubleshooting low recovery of this compound in SPE.

References

Fexofenadine-d3 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fexofenadine-d3 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and accuracy of bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in stock solutions?

A1: this compound, as a stable isotope-labeled internal standard, is expected to exhibit high stability in stock solutions. While specific public data for this compound is limited, studies on the parent compound, Fexofenadine hydrochloride, demonstrate that stock solutions prepared in methanol are stable. For routine use, it is recommended to prepare fresh working solutions from a stock solution stored at -20°C or below.

Q2: What are the expected storage stabilities of this compound in plasma?

The following table summarizes the stability of Fexofenadine in human plasma based on validated bioanalytical methods. These values can be used as a reliable indicator for the stability of this compound.

Stability TypeStorage ConditionDurationStability (% Recovery vs. Fresh)
Freeze-Thaw Stability -20°C to Room Temperature3 cycles95% - 105%
Short-Term (Bench-Top) Stability Room Temperature (~25°C)Up to 24 hours94% - 108%
Long-Term Stability -70°CAt least 82 days97% - 103%
Post-Preparative (Autosampler) Stability 5°CUp to 75 hoursWithin ±15% of nominal concentration

Q3: Is this compound stable in other biological matrices like urine and whole blood?

A3: Yes, Fexofenadine is generally stable in urine. Validated LC-MS/MS methods for the determination of fexofenadine in human urine indicate that the analyte is stable under typical storage and processing conditions.[1] For whole blood, it is standard practice to process the samples (i.e., centrifuge to obtain plasma) as soon as possible to minimize potential enzymatic degradation or cell lysis that could affect the analysis. If immediate processing is not possible, storing whole blood at 4°C for a short period (a few hours) is generally acceptable before centrifugation.

Q4: What are the common degradation pathways for Fexofenadine?

A4: Forced degradation studies on Fexofenadine hydrochloride have shown that it is susceptible to degradation under certain stress conditions. The primary degradation pathways include:

  • Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide and other degradation products.[2]

  • Acidic and Basic Hydrolysis: Fexofenadine can degrade under strong acidic and basic conditions, particularly at elevated temperatures.

  • Photodegradation: Exposure to light can also cause degradation.

It is crucial to protect samples containing Fexofenadine and its deuterated analogs from prolonged exposure to light and extreme pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of this compound.

IssuePotential Cause(s)Recommended Action(s)
Variable Internal Standard (IS) Response (this compound) - Inconsistent addition of IS solution.- Degradation of IS during sample processing.- Instability of IS in the autosampler.- Use a calibrated and precise pipette for adding the IS solution.- Ensure sample processing occurs under conditions where the IS is stable (e.g., on ice, protected from light).- Verify the post-preparative stability of the IS in the autosampler at the set temperature.
Poor Peak Shape for this compound - Incompatible mobile phase pH.- Column degradation.- Matrix effects.- Optimize the mobile phase pH to ensure proper ionization and retention.- Use a guard column and ensure the analytical column is not past its lifetime.- Evaluate and minimize matrix effects through optimized sample preparation (e.g., solid-phase extraction vs. protein precipitation).
Interference Peaks at the Retention Time of this compound - Contamination from glassware or solvents.- Co-eluting endogenous matrix components.- Isotopic crosstalk from a high concentration of the non-labeled analyte.- Use high-purity solvents and thoroughly clean all glassware.- Improve chromatographic separation by modifying the gradient or mobile phase composition.- Ensure that the mass spectrometer resolution is adequate to distinguish between the analyte and IS. Check for potential isotopic contributions from the analyte.
Low Recovery of this compound - Inefficient extraction from the biological matrix.- Adsorption to container surfaces.- Optimize the sample extraction method (e.g., choice of solvent, pH).- Use low-adsorption tubes and vials (e.g., silanized glass or polypropylene).

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

Objective: To prepare stable and accurate stock and working solutions of this compound.

Materials:

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh an appropriate amount of this compound reference standard.

    • Dissolve the standard in a small volume of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C or below in an amber vial.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution with methanol or the appropriate mobile phase to achieve the desired concentrations for spiking into calibration standards and quality control samples.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation

Objective: To extract this compound and the analyte from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (containing 0.1% formic acid, pre-chilled to 4°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion onto the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporation transfer->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Bioanalytical workflow for this compound in plasma.

Troubleshooting_Logic cluster_is Internal Standard Issues cluster_chrom Chromatography Issues cluster_recovery Recovery & Interference start Inconsistent Results is_response Variable IS Response? start->is_response peak_shape Poor Peak Shape? start->peak_shape No low_recovery Low Recovery? start->low_recovery No interference Interference Peaks? start->interference No is_prep Check IS Preparation and Addition is_response->is_prep Yes is_stability Verify IS Stability is_prep->is_stability mobile_phase Optimize Mobile Phase peak_shape->mobile_phase Yes column_health Check Column mobile_phase->column_health extraction Optimize Extraction low_recovery->extraction Yes selectivity Improve Selectivity interference->selectivity Yes

Caption: Troubleshooting logic for this compound bioanalysis.

References

Fexofenadine-d3 Bioanalytical Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving Fexofenadine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalytical assays?

This compound is a stable isotope-labeled (SIL) version of Fexofenadine, where three hydrogen atoms have been replaced with deuterium. It is the preferred internal standard (IS) for the quantitative analysis of Fexofenadine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the analyte (Fexofenadine), it co-elutes and experiences similar extraction recovery and ionization effects, allowing it to accurately correct for variability during sample preparation and analysis.

Q2: What is the optimal concentration for this compound in my assay?

There is no single universal concentration. The ideal concentration of this compound depends on the specific assay's sensitivity, the expected concentration range of Fexofenadine, and the instrumentation used. A general best practice is to use a concentration that provides a robust and consistent signal, typically in the mid-range of the calibration curve for the analyte. Some studies have successfully used working solutions with concentrations around 35 ng/mL to 200 ng/mL.[1][2] It is crucial to optimize this concentration during method development.

Q3: My this compound internal standard response is highly variable. What are the common causes?

Inconsistent IS response can stem from several factors:

  • Sample Preparation Issues: Inconsistent pipetting, incomplete protein precipitation, or variable extraction recovery between samples. Ensure the IS is added as early as possible and is thoroughly mixed with the matrix.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS. This effect can vary between different sample lots.

  • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can lead to inconsistent signal.

  • Analyte Concentration Effects: At very high concentrations, the analyte (Fexofenadine) can compete with the IS for ionization, leading to suppression of the IS signal.[3]

Q4: Can the deuterated internal standard interfere with the analyte signal?

Yes, this is possible and is known as isotopic crosstalk. It can occur if the this compound standard contains a small percentage of the non-labeled (d0) Fexofenadine or if there is in-source fragmentation. This becomes problematic at the lower limit of quantification (LLOQ) for Fexofenadine, where the contribution from the IS can artificially inflate the analyte signal. It is essential to use a high-purity internal standard and assess for crosstalk during method validation.

Troubleshooting Guide: Impact of this compound Concentration

The concentration of your this compound internal standard is a critical parameter that directly impacts assay performance. The following guide outlines common problems, their probable causes, and recommended solutions related to suboptimal IS concentration.

Data Presentation: Effect of IS Concentration on Assay Performance

The following table illustrates the expected impact of this compound concentration on key assay validation parameters.

IS Concentration Observed Problem Probable Cause(s) Impact on Assay Performance
Too Low High %CV for IS peak area across the batch.Poor accuracy and precision at the LLOQ.Non-linear calibration curve at low end.Low signal-to-noise ratio.Greater relative impact of background noise and minor isotopic contributions from the analyte.Accuracy: Poor, especially for low concentration samples.Precision: Poor (high variability).Linearity: Compromised at the lower end of the curve.
Optimal Consistent IS peak area across all samples (typically <15% CV).Good accuracy and precision across the calibration range.Linear calibration curve (r² > 0.99).IS signal is robust and well above background noise.IS response is not significantly affected by analyte concentration.Accuracy: High (typically within ±15%).Precision: High (RSD <15%).Linearity: Excellent across the defined range.
Too High Decreasing IS response as analyte concentration increases.Non-linear calibration curve at the high end.Potential for isotopic crosstalk affecting the LLOQ.Competition between the high-concentration IS and the analyte for ionization (ion suppression).Detector saturation.Higher probability of unlabeled impurities in the IS contributing to the analyte signal.Accuracy: Poor, especially for high concentration samples.Precision: May appear acceptable but data is inaccurate.Linearity: Compromised at the upper end of the curve (curve may bend).

Experimental Protocols & Methodologies

This section details a representative experimental protocol for the quantification of Fexofenadine in human plasma using Fexofenadine-d10 as the internal standard, adapted from validated methods.[1]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of Fexofenadine in methanol.

  • Intermediate Standards: Dilute the stock solution with methanol to create intermediate stock solutions.

  • Calibration Standards & QCs: Spike blank human serum with the intermediate solutions to create calibration standards (e.g., 1.0, 2.5, 10, 50, 250, and 500 ng/mL) and quality control samples (e.g., LLOQ: 1.0 ng/mL, Low: 3.0 ng/mL, Medium: 100 ng/mL, High: 400 ng/mL).[1]

  • Internal Standard (IS) Solution: Prepare a working solution of Fexofenadine-d10 in methanol at a concentration of 200 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube or 96-well plate.

  • Add 100 µL of the Fexofenadine-d10 internal standard working solution (200 ng/mL in methanol) to each sample.[1]

  • Vortex the samples for 10-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the supernatant to LC-vials for analysis.

LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min[1]

  • Gradient Elution: A suitable gradient to separate Fexofenadine from matrix components.

  • Injection Volume: 7.5 µL[1]

  • Total Run Time: Approx. 4 minutes[1]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fexofenadine: 502.3 → 466.2[1]

    • Fexofenadine-d6: 508.3 → 177.0[2]

    • (Note: The fragment for Fexofenadine-d10 would be different; specific transitions must be optimized in-house.)

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p0 Aliquot 50 µL Plasma Sample p1 Add 100 µL this compound Working Solution p0->p1 p2 Vortex to Mix & Precipitate Protein p1->p2 p3 Centrifuge at 10,000 x g p2->p3 p4 Transfer Supernatant p3->p4 a0 Inject 7.5 µL into UPLC p4->a0 a1 Chromatographic Separation (C18 Column) a0->a1 a2 Ionization (ESI+) a1->a2 a3 Mass Detection (MRM) a2->a3 d0 Integrate Peak Areas (Analyte & IS) a3->d0 d1 Calculate Peak Area Ratio d0->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: Workflow for Fexofenadine quantification using a deuterated internal standard.

Diagram 2: Troubleshooting Logic for Inconsistent IS Response

G cluster_sample Sample Preparation cluster_matrix Matrix Effects cluster_instrument Instrument/Method start Inconsistent IS Response (High %CV) c1 Review Sample Prep SOP (Pipetting, Vortexing) start->c1 Check First m1 Post-column Infusion Test start->m1 If Prep OK i1 Check MS Source for Contamination start->i1 If Matrix OK c2 Prepare Fresh IS Working Solution c1->c2 c3 Re-extract a Subset of Samples c2->c3 end Problem Resolved c3->end m2 Analyze Different Lots of Blank Matrix m1->m2 m3 Optimize Chromatography to Separate from Interferences m2->m3 m3->end i2 Review Analyte vs. IS Signal Intensity i1->i2 i3 Evaluate for Ion Suppression i2->i3 i3->end

Caption: Decision tree for troubleshooting variable internal standard (IS) response.

References

Fexofenadine-d3 Internal Standard Response Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the fexofenadine-d3 internal standard (IS) response during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of variability in the this compound internal standard response?

A1: Variability in the this compound IS response can stem from several factors throughout the analytical process. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2] This is a primary cause of variability, especially in LC-MS/MS assays.[1][2]

  • Sample Preparation Errors: Inconsistent sample handling, such as pipetting errors during the addition of the IS solution, incomplete protein precipitation, or variations in extraction efficiency, can lead to significant response differences between samples.[1][3]

  • Analyte-Induced Signal Suppression: At high concentrations, fexofenadine can suppress the signal of its co-eluting deuterated internal standard, this compound.[4][5] This is a known phenomenon for fexofenadine and other analytes.[4][5]

  • Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source, detector saturation, or a dirty ion source, can cause drift or random variations in the IS response.[1][3]

  • Internal Standard Stability: Degradation of this compound in the stock solution or in the biological matrix during sample storage or processing can lead to a decreased response.[1] Fexofenadine itself can be susceptible to oxidative degradation.[6]

  • Interference: The presence of metabolites or other co-administered drugs that have similar mass-to-charge ratios or retention times to this compound can cause interference.[7]

Q2: My this compound internal standard response is significantly lower in study samples compared to my calibration standards and quality controls (QCs). What should I investigate first?

A2: A consistent decrease in the IS response in study samples compared to calibrators and QCs often points towards a matrix effect specific to the study samples.[7] Here is a systematic approach to troubleshooting this issue:

  • Evaluate Matrix Effects: The first step is to confirm if the variability is due to matrix effects. This can be done by performing a post-extraction addition experiment.

  • Investigate Analyte-Induced Suppression: Since fexofenadine can suppress its own IS signal, analyze the correlation between the analyte concentration and the IS response.[4][5] A negative correlation suggests analyte-induced suppression.

  • Review Sample Collection and Handling: Inquire about the collection and handling procedures for the study samples. Differences in anticoagulants, storage conditions, or freeze-thaw cycles compared to the matrix used for calibrators and QCs can contribute to different matrix effects.[8]

  • Check for Co-eluting Metabolites or Drugs: If the study involves specific patient populations or co-administered medications, there might be unique metabolites or drugs present in the study samples that are not in the control matrix.[7]

Troubleshooting Workflow for Low IS Response in Study Samples

Troubleshooting_Low_IS start Low IS Response in Study Samples vs. Cal/QC matrix_effect Perform Post-Extraction Addition Experiment start->matrix_effect matrix_confirmed Matrix Effect Confirmed? matrix_effect->matrix_confirmed analyte_suppression Correlate Analyte Conc. with IS Response suppression_found Analyte Suppression? analyte_suppression->suppression_found sample_handling Review Sample Collection/Handling interference Investigate Co-eluting Metabolites/Drugs sample_handling->interference optimize_chrom Optimize Chromatography (e.g., gradient, column) interference->optimize_chrom matrix_confirmed->analyte_suppression No matrix_confirmed->optimize_chrom Yes dilute_sample Dilute Study Samples matrix_confirmed->dilute_sample Yes suppression_found->sample_handling No change_is_conc Adjust IS Concentration suppression_found->change_is_conc Yes revalidate Re-validate Method optimize_chrom->revalidate change_is_conc->revalidate dilute_sample->revalidate

Caption: Troubleshooting workflow for low this compound IS response.

Q3: The this compound internal standard response is showing a gradual drift (upward or downward) throughout an analytical run. What could be the cause?

A3: A gradual drift in the IS response often indicates an instrumental issue. Here are the most common culprits and how to address them:

  • ESI Source Instability: The electrospray can become unstable over the course of a run due to a build-up of salts or other non-volatile matrix components on the spray needle or orifice. This can lead to a gradual decrease in ionization efficiency.

    • Solution: Clean the ion source, including the spray needle and orifice, as part of routine maintenance.

  • Temperature Fluctuations: Changes in the temperature of the LC column or the ion source can affect retention times and ionization efficiency.

    • Solution: Ensure that the column oven and source temperatures are stable and have equilibrated before starting the run.

  • Mobile Phase Inconsistency: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to a drift in retention and ionization.

    • Solution: Ensure mobile phases are well-mixed and degassed. If preparing mobile phases online, ensure the mixer is functioning correctly.

  • Detector Fatigue or Saturation: In some cases, a high signal intensity can lead to detector fatigue over a long run, causing a downward drift.

    • Solution: If the IS response is very high, consider reducing its concentration.

Logical Relationship of Drifting IS Response

Drifting_IS_Response drift Gradual Drift in IS Response source_instability ESI Source Instability drift->source_instability temp_fluctuation Temperature Fluctuation drift->temp_fluctuation mobile_phase_issue Mobile Phase Inconsistency drift->mobile_phase_issue detector_issue Detector Fatigue/Saturation drift->detector_issue clean_source Clean Ion Source source_instability->clean_source stabilize_temp Stabilize Temperatures temp_fluctuation->stabilize_temp prepare_mp Prepare Fresh Mobile Phase mobile_phase_issue->prepare_mp adjust_is_conc Adjust IS Concentration detector_issue->adjust_is_conc

Caption: Potential causes and solutions for a drifting IS response.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at the working concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) following your established procedure. Spike the extracted matrix with this compound at the working concentration.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound at the working concentration and then perform the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

  • Assess Variability: Calculate the coefficient of variation (%CV) for the MF and Recovery across the different matrix lots.

Data Interpretation:

ParameterAcceptance CriteriaImplication of Failure
Matrix Factor (MF) Should be close to 1 (typically 0.8 - 1.2)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
%CV of MF Should be ≤ 15%High %CV indicates significant lot-to-lot variability in the matrix effect.
Recovery Should be consistent and reproducibleLow or inconsistent recovery suggests issues with the extraction procedure.
%CV of Recovery Should be ≤ 15%High %CV indicates an inconsistent extraction process.
Protocol 2: Assessment of this compound Stability

Objective: To evaluate the stability of this compound under various storage and handling conditions.

Methodology:

  • Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations.

  • Expose to Stress Conditions:

    • Freeze-Thaw Stability: Subject samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the sample preparation time (e.g., 4-24 hours).

    • Long-Term Stability: Store samples at the intended storage temperature (e-g., -20°C or -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative Stability: Store extracted samples in the autosampler for the expected duration of an analytical run.

  • Analyze Samples: Analyze the stressed QC samples against a freshly prepared calibration curve.

  • Calculate Stability: Determine the concentration of this compound in the stressed samples and compare it to the nominal concentration.

Data Interpretation:

Stability TestAcceptance Criteria
Freeze-Thaw Mean concentration of stressed QCs should be within ±15% of the nominal concentration.
Short-Term Mean concentration of stressed QCs should be within ±15% of the nominal concentration.
Long-Term Mean concentration of stressed QCs should be within ±15% of the nominal concentration.
Post-Preparative Mean concentration of stressed QCs should be within ±15% of the nominal concentration.

Quantitative Data Summary

Table 1: General Acceptance Criteria for Internal Standard Response

ParameterRecommended RangeReference
IS Response Variation within a Run Within 50% to 150% of the mean IS response of the calibration standards and QCs.[3]
IS Response Variation between Runs Should be monitored and investigated if significant trends are observed.[9]

Table 2: Parameters for Investigating Analyte-Induced Signal Suppression

ExperimentObservationPotential Action
Correlation Analysis Negative correlation between analyte concentration and IS response.Lower the IS concentration or dilute high-concentration samples.
Flow Rate Reduction Signal suppression is reduced at lower flow rates into the ESI source.Optimize the flow rate, potentially using a lower flow LC method.[4]

References

Solving Fexofenadine-d3 carryover issues in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fexofenadine-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve autosampler carryover issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, compromising the integrity and reproducibility of bioanalytical data.[3] Given the high sensitivity of modern LC-MS/MS instruments, even minute amounts of residual this compound can be detected and interfere with results.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The primary causes of carryover are related to the adsorption of the analyte onto various surfaces within the sample flow path. For this compound, this can be attributed to:

  • Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the autosampler needle.[4]

  • Adsorption to Hardware: this compound molecules can stick to surfaces like the injection valve rotor seal, sample loop, and tubing.[3][4] Scratches or wear on these components can exacerbate the problem.[4]

  • Inadequate Wash Solvents: The rinse solution may not be strong enough to fully solubilize and remove all traces of this compound from the system.

  • Sample Matrix Effects: Components in the sample matrix can sometimes increase the "stickiness" of this compound.

  • Injection Mode: Partial loop injections can sometimes leave unswept volumes in the injection valve, leading to carryover.[3]

Q3: How can I distinguish between carryover and system contamination?

A3: A simple experiment can help differentiate between these two issues. Inject a high-concentration sample of this compound, followed by a series of three to four blank injections.

  • Classic Carryover: You will observe a progressively decreasing peak area for this compound with each subsequent blank injection.[2]

  • System Contamination: A consistent, non-decreasing peak area in all blank injections suggests a source of contamination, such as a contaminated mobile phase, blank solvent, or a heavily saturated system component.[2]

Troubleshooting Guide for this compound Carryover

This guide provides a systematic approach to identifying and resolving this compound carryover issues.

Initial Assessment

Question: I am seeing unexpected peaks of this compound in my blank injections. What is the first step?

Answer: The first step is to confirm and classify the issue. Perform a carryover assessment experiment by injecting a high-concentration standard followed by several blank injections. This will help determine if it's true carryover (decreasing peaks) or a constant contamination problem.[2]

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting this compound Carryover start Start: Observe this compound peak in blank classify Classify the Issue: Inject High-Conc Sample -> Blanks start->classify is_carryover Classic Carryover? (Decreasing Peaks) classify->is_carryover is_contamination System Contamination (Constant Peaks) is_carryover->is_contamination No optimize_wash Optimize Autosampler Wash (Solvent, Volume, Cycles) is_carryover->optimize_wash Yes check_solvents Check Mobile Phase & Blank Solvents is_contamination->check_solvents resolved Issue Resolved check_solvents->resolved check_hardware Inspect & Clean/Replace Hardware (Needle, Rotor Seal, Loop) optimize_wash->check_hardware change_injection Change Injection Mode (e.g., Partial to Full Loop) check_hardware->change_injection change_injection->resolved

Caption: A workflow for diagnosing and resolving this compound carryover issues.

Wash Solvent and Method Optimization

Question: My wash solvent (e.g., 50:50 Methanol:Water) is not effectively removing this compound carryover. What should I try next?

Answer: Fexofenadine has pH-dependent solubility, with higher solubility at acidic (pH ~3) and basic (pH > 9) conditions, and lower solubility in the neutral pH range (pH 4-8).[5] Its solubility is also good in organic solvents like methanol and acetonitrile.[6] To improve cleaning efficiency, consider the following:

  • Increase Organic Strength: Increase the percentage of organic solvent (e.g., Acetonitrile or Methanol) in your wash solution.

  • Modify pH: Add a small amount of acid (e.g., 0.1-0.5% formic acid) or base to the wash solvent to leverage Fexofenadine's pH-dependent solubility. An acidic wash is often effective.

  • Use a Multi-Solvent Wash: Employ a sequence of washes. For example, a strong organic solvent followed by an acidic aqueous wash can be very effective at removing both non-polar and polar residues.

Quantitative Data on Wash Solvent Effectiveness

The following table summarizes the expected carryover reduction based on different wash solvent compositions. The data is representative and should be confirmed experimentally on your system.

Wash Solvent CompositionExpected this compound Carryover (%)Notes
50:50 Methanol:Water0.1 - 0.5%A common starting point, but may be insufficient for high concentrations.
90:10 Acetonitrile:Water0.05 - 0.1%Higher organic content improves solubilization of this compound.
90:10 ACN:Water w/ 0.2% Formic Acid< 0.01%Acidification significantly improves the removal of the basic Fexofenadine molecule.
Isopropanol0.01 - 0.05%A stronger organic solvent that can be effective for stubborn residues.

Carryover % is calculated as: (Peak Area in Blank / Peak Area in preceding High-Concentration Standard) x 100

Hardware and Injection Technique

Question: I've optimized my wash solvent, but I still see some carryover. What hardware components should I check?

Answer: If carryover persists, inspect the physical components of the autosampler:

  • Needle and Needle Seat: Examine for scratches or deposits. Clean or replace if necessary.

  • Injection Valve Rotor Seal: This is a common source of carryover due to wear and tear.[2] Scratches on the seal can trap analyte. Replace the rotor seal as part of regular maintenance.

  • Sample Loop: Adsorption can occur on the inner surface of the loop. Consider flushing with a very strong solvent or replacing the loop.

Question: Can my injection technique affect carryover?

Answer: Yes. If you are using a partial loop injection, switching to a full loop injection can sometimes resolve carryover issues.[3] A full loop injection ensures that the entire sample path within the valve is flushed with the mobile phase, which can be more effective at cleaning the valve.[3]

Experimental Protocols

Protocol 1: Standardized Carryover Evaluation

Objective: To quantify the percentage of carryover for this compound under specific analytical conditions.

Methodology:

  • Prepare Solutions:

    • Blank: Prepare a solution identical to the sample matrix without the analyte.

    • Low QC (LQC): Prepare a this compound standard at a concentration near the lower limit of quantitation (LLOQ).

    • High QC (HQC): Prepare a this compound standard at a concentration near the upper limit of quantitation (ULOQ).

  • Injection Sequence:

    • Inject Blank (x3) to establish a clean baseline.

    • Inject LQC (x1) to confirm sensitivity.

    • Inject HQC (x3) to challenge the system.

    • Inject Blank (x3, immediately following the last HQC) to measure carryover.

  • Data Analysis:

    • Calculate the average peak area of the HQC injections.

    • Measure the peak area of this compound in the first blank injection immediately following the last HQC.

    • Calculate the carryover percentage using the formula: Carryover (%) = (Peak Area in First Blank / Average Peak Area of HQC) * 100

  • Acceptance Criteria: Typically, the carryover peak in the first blank should not be more than 20% of the peak area of the LQC.

Carryover Evaluation Workflow Diagram

G cluster_1 Carryover Evaluation Protocol start_protocol Start prepare_solutions Prepare Solutions: Blank, LQC, HQC start_protocol->prepare_solutions injection_sequence Run Injection Sequence: Blank -> LQC -> HQC -> Blank prepare_solutions->injection_sequence data_acquisition Acquire Chromatographic Data injection_sequence->data_acquisition analyze_data Analyze Peak Areas data_acquisition->analyze_data calculate_carryover Calculate Carryover % analyze_data->calculate_carryover compare_criteria Compare to Acceptance Criteria (<20% of LQC) calculate_carryover->compare_criteria pass Pass compare_criteria->pass Yes fail Fail: Troubleshoot compare_criteria->fail No

Caption: A step-by-step workflow for evaluating this compound autosampler carryover.

Protocol 2: Autosampler Cleaning Validation

Objective: To provide documented evidence that a specific cleaning procedure effectively removes this compound residues to an acceptable level.

Methodology:

  • Define the "Dirty" State: Perform several injections of a high-concentration this compound solution (HQC) to intentionally contaminate the autosampler flow path.

  • Execute the Cleaning Procedure:

    • Replace the standard wash solvent with the new, optimized cleaning solution.

    • Purge the wash lines for an extended period (e.g., 5-10 minutes) to ensure the new solvent has fully replaced the old one.

    • Perform a series of automated needle wash cycles (e.g., 5-10 cycles) without injection.

  • Post-Cleaning Analysis:

    • Fill a clean vial with a fresh blank solution.

    • Inject the blank solution (x3) using the standard analytical method.

  • Evaluation:

    • Analyze the chromatograms from the post-cleaning blank injections.

    • The absence of a this compound peak, or a peak below a pre-defined acceptable limit (e.g., below the limit of detection), validates the cleaning procedure.

  • Documentation: Record all steps, solutions used, and results in a validation report.[7] This documentation is crucial for regulatory compliance and internal quality control.

References

Fexofenadine-d3 Degradation & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexofenadine-d3. The information is designed to address specific issues that may be encountered during experimental procedures related to degradation pathways and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fexofenadine?

Fexofenadine is susceptible to degradation under stress conditions, primarily through hydrolysis and oxidation.[1][2][3] The tertiary amine in the piperidine ring is a key site for oxidative degradation, leading to the formation of an N-oxide derivative.[2][4] Degradation is also observed under acidic and basic conditions.[1][3]

Q2: How does the deuterium labeling in this compound affect its degradation profile?

The deuterium labeling in this compound is not expected to significantly alter its chemical degradation pathways compared to the non-labeled compound.[5] The fundamental reactive sites in the molecule remain the same. However, the use of a deuterated standard is advantageous for quantitative analysis using mass spectrometry, as it can be distinguished from the unlabeled analyte.

Q3: What is the most significant degradation product of Fexofenadine under oxidative stress?

Under oxidative stress conditions, such as exposure to hydrogen peroxide, the major degradation product of Fexofenadine is its N-oxide.[2][4] This product, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid, is formed by the oxidation of the tertiary amine on the piperidine ring.[2][4]

Q4: Is Fexofenadine sensitive to light?

Photodegradation of Fexofenadine has been studied, but it is generally found to be less susceptible to degradation under photolytic conditions compared to oxidative or hydrolytic stress.[1][6] However, for comprehensive stability testing, photostability studies are still recommended as per ICH guidelines.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram during stability testing.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Stress Conditions: Compare the conditions of your experiment (e.g., pH, temperature, oxidant concentration) with established forced degradation protocols.[2][6] Fexofenadine is known to degrade under acidic, basic, and oxidative conditions.[3]

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the purity of the Fexofenadine peak and the unexpected peaks.[2][6]

    • Identify Degradants: If significant degradation is suspected, techniques like LC-MS/MS can be used to identify the mass of the degradation products. For this compound, the mass of the degradation products will be shifted by the number of deuterium atoms. The N-oxide is a commonly observed degradation product in oxidative stress studies.[2][4]

Issue 2: Poor recovery of this compound in the assay.

  • Possible Cause 1: Incomplete extraction from the dosage form.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent used for extraction is appropriate for Fexofenadine's solubility. Fexofenadine hydrochloride is freely soluble in methanol and ethanol.[1]

    • Sonication/Shaking: Increase the sonication or shaking time during the extraction process to ensure complete dissolution.

  • Possible Cause 2: Degradation of the analyte during sample preparation or storage.

  • Troubleshooting Steps:

    • Solution Stability: Perform a solution stability study by analyzing the prepared sample and standard solutions over a period (e.g., 24 hours) at room temperature and under refrigerated conditions to check for degradation.[6]

    • Protect from Light: Store solutions protected from light, especially if photolytic degradation is a concern.

Issue 3: Inconsistent retention times in the HPLC analysis.

  • Possible Cause: Fluctuation in the mobile phase composition or column temperature.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. The pH of the buffer component should be consistent.

    • Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. A column temperature of 30°C has been used in validated methods.[4]

    • System Suitability: Perform system suitability tests before each run to ensure the chromatographic system is performing adequately.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of Fexofenadine degradation observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl10 minSignificant[1]
0.5 N HCl at 80°C4 hours17.49%[6]
1 N HCl at 60°C3.5 hoursSlight[2]
Base Hydrolysis 0.1 M NaOH10 minSignificant[1]
0.5 N NaOH at 80°C4 hours10.46%[6]
2 N NaOH at 60°C24 hoursSlight[2]
Oxidative Degradation 3% H₂O₂-10.27%[6]
30% H₂O₂-77.99%[6]
3% H₂O₂ at 60°C5 hoursSignificant[2]
Thermal Degradation 105°C24 hoursSlight[2]
Photolytic Degradation (UV Light) UV light (254 nm)8 hoursNo significant degradation[6]
Photolytic Degradation (Visible Light) 1.2 million lux hours-No significant degradation[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Heat the mixture at 60°C for 3.5 hours.[2]

    • Cool the solution and neutralize it with an appropriate concentration of NaOH.

    • Dilute to a known concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2 N NaOH.

    • Heat the mixture at 60°C for 24 hours.[2]

    • Cool the solution and neutralize it with an appropriate concentration of HCl.

    • Dilute to a known concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at 60°C for 5 hours.[2]

    • Cool the solution and dilute it to a known concentration with the mobile phase.

  • Thermal Degradation:

    • Expose the solid this compound powder to a temperature of 105°C for 24 hours.[2]

    • After exposure, dissolve the powder in a suitable solvent and dilute it to a known concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) for a specified duration (e.g., 8 hours).[6]

    • Simultaneously, expose another solution to visible light (e.g., 1.2 million lux hours).[2]

    • Analyze the solutions after exposure.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as RP-HPLC or RP-UPLC.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is an example of an RP-HPLC method that can be used for the analysis of Fexofenadine and its degradation products.

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 5 mM Acetate buffer: Acetonitrile (50:50, v/v), with the pH adjusted to 9.4 with acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Visualizations

cluster_degradation This compound Degradation Pathway Fexofenadine_d3 This compound N_Oxide N-Oxide Degradation Product Fexofenadine_d3->N_Oxide Oxidative Stress (e.g., H₂O₂)

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., RP-HPLC, RP-UPLC) neutralize->analyze identify Characterize Degradation Products (e.g., LC-MS/MS) analyze->identify

Caption: General workflow for a forced degradation study.

References

Fexofenadine-d3 Mass Spectrometry Signal Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing Fexofenadine-d3 signal intensity in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: While specific transitions for this compound are not explicitly detailed in the provided literature for Fexofenadine, a common approach for deuterated standards is to use the same fragmentation pattern as the parent compound, adjusting for the mass shift from deuterium labeling. For Fexofenadine, the protonated molecule [M+H]⁺ is m/z 502.2 to 502.3.[1] The most abundant and sensitive product ion is typically m/z 466.2.[1][2] Therefore, for this compound, you would expect the precursor ion to be approximately m/z 505.2 and the product ion to remain m/z 466.2, assuming the deuterium atoms are not on the fragment lost. It is crucial to confirm these masses by infusing a standard solution of this compound.

Q2: I am observing a weak signal for this compound. What are the first parameters I should check?

A2: For a weak signal, begin by verifying the basics of your LC-MS system.[3] First, confirm the correct vial is being injected and that the sample concentration is appropriate.[4][5] Next, ensure your mass spectrometer is properly tuned and calibrated.[4] Check the electrospray ionization (ESI) source for a stable spray.[3] Finally, review your MS method parameters, ensuring the correct precursor and product ions for this compound are selected and that the collision energy and cone voltage are optimized.[2]

Q3: Can the mobile phase composition affect the signal intensity of this compound?

A3: Yes, the mobile phase composition, including organic solvent, aqueous component, pH, and additives, significantly impacts ionization efficiency and, consequently, signal intensity. For Fexofenadine, a gradient of acetonitrile or a methanol-acetonitrile mixture with an aqueous buffer like ammonium formate has been shown to provide good sensitivity.[2] The pH of the aqueous phase can also be critical; a pH around 5 has been found to yield good chromatographic results.[2] Experimenting with different mobile phase compositions is a key step in method optimization.

Q4: What sample preparation techniques are recommended for this compound to minimize matrix effects?

A4: Protein precipitation is a commonly used and effective method for preparing plasma and cell lysate samples containing Fexofenadine.[2][6][7] Acetonitrile is frequently used as the precipitation solvent.[2][6] This technique is straightforward and can provide good recovery. For more complex matrices or to achieve lower limits of quantification, liquid-liquid extraction (LLE) can also be employed.[6] Minimizing matrix effects is crucial as they can suppress the ionization of the analyte, leading to a lower signal.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Signal for this compound Incorrect MS/MS transitionInfuse a standard solution of this compound to determine the correct precursor and product ions.
Suboptimal ionization source parametersOptimize ESI source parameters such as capillary voltage, source temperature, and gas flows.[4]
Inefficient ionization due to mobile phaseAdjust the mobile phase composition. Experiment with different organic solvents (acetonitrile, methanol) and pH of the aqueous phase.[2] Using additives like formic acid or ammonium formate can improve ionization.[1][7]
Ion suppression from matrix componentsImprove sample cleanup. If using protein precipitation, ensure complete precipitation and centrifugation. Consider switching to a more rigorous technique like LLE or solid-phase extraction (SPE).[6]
Low sample concentrationEnsure the concentration of your this compound internal standard is appropriate for the expected analyte concentration range.[4]
Poor Peak Shape Inappropriate chromatographic columnFexofenadine is commonly analyzed on C18 columns.[1] Ensure your column is suitable for the analyte and mobile phase.
Suboptimal mobile phase gradientOptimize the gradient elution profile to ensure proper focusing of the analyte band on the column.
Contamination of the column or LC systemFlush the column and LC system with a strong solvent. If the problem persists, consider replacing the column.[4]
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Filter all mobile phases.[9]
Contaminated ion sourceClean the ion source according to the manufacturer's instructions.[9]
Leak in the systemCheck all fittings and connections for leaks.[5]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ of this compound.

  • Product Ion Scan: Select the identified precursor ion in Q1 and scan Q3 to identify the most abundant and stable product ions.

  • Optimize Collision Energy: Perform multiple reaction monitoring (MRM) for the selected transition. Vary the collision energy to find the value that produces the highest intensity for the product ion.

  • Optimize Cone Voltage: Vary the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.[2]

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Aliquot: To 100 µL of plasma or cell lysate sample, add the this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[2]

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Cell Lysate Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integrate Peak Integration Detection->Integrate Quantify Quantification Integrate->Quantify

A typical bioanalytical workflow for this compound analysis.

troubleshooting_workflow Start Low this compound Signal Check_MS Check MS Tune & Calibration Start->Check_MS Check_Source Inspect ESI Source Start->Check_Source Optimize_MS Optimize MS Parameters (Ions, CE, CV) Check_MS->Optimize_MS Check_Source->Optimize_MS Optimize_LC Optimize Mobile Phase Optimize_MS->Optimize_LC Improve_Sample_Prep Improve Sample Prep Optimize_LC->Improve_Sample_Prep Resolved Signal Improved Improve_Sample_Prep->Resolved

A logical troubleshooting workflow for low signal intensity.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Fexofenadine: Adherence to FDA and ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fexofenadine, with a particular focus on the widely accepted use of deuterated internal standards, such as Fexofenadine-d3, within the framework of Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines. The ICH M10 guideline, adopted in May 2022, provides a harmonized international standard for bioanalytical method validation, ensuring data quality and consistency across regulatory submissions.[1][2][3][4][5][6]

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[1][2][3] This involves a thorough evaluation of fundamental parameters including selectivity, accuracy, precision, recovery, and stability to ensure the reliability of the data generated during drug development.[7][8]

Comparison of Bioanalytical Methods for Fexofenadine

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Fexofenadine due to its high sensitivity, specificity, and throughput.[9][10][11][12] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects. While other analytical techniques exist, they often lack the specificity and sensitivity required for bioanalytical applications in complex biological matrices.

Method Principle Advantages Disadvantages
LC-MS/MS with Deuterated Internal Standard (e.g., this compound) Chromatographic separation followed by mass spectrometric detection, using a deuterated analog of the analyte as an internal standard.High sensitivity and specificity, effectively corrects for matrix effects and variability in sample processing, leading to high accuracy and precision.[9][11]Higher initial instrument cost.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Chromatographic separation with detection based on the absorption of UV light by the analyte.Lower instrument cost compared to LC-MS/MS.Lower sensitivity and specificity, more susceptible to interference from matrix components.[13]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) Chromatographic separation with detection based on the fluorescence of the analyte.Generally more sensitive than HPLC-UV.Requires the analyte to be naturally fluorescent or derivatized, which can add complexity to the sample preparation.[9]
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to the analyte.High throughput capabilities.Can suffer from cross-reactivity, leading to a lack of specificity. Performance of diagnostic kits should be assessed in the facility conducting the sample analysis.[7]

Quantitative Performance Comparison: LC-MS/MS Method for Fexofenadine

The following table summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for Fexofenadine in human plasma, in accordance with FDA and ICH M10 guidelines.

Validation Parameter Typical Performance/Acceptance Criteria Reference
Linearity (Correlation Coefficient, r²) ≥ 0.99[11][14]
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL[9][12]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[9][11]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[9][11]
Intra-day Accuracy (%Bias) Within ±15% of nominal (±20% at LLOQ)[9][11]
Inter-day Accuracy (%Bias) Within ±15% of nominal (±20% at LLOQ)[9][11]
Recovery Consistent, precise, and reproducible[7]
Matrix Effect Investigated to ensure precision and accuracy are not compromised[15][16]
Stability (Freeze-thaw, Bench-top, Long-term) Analyte stable within acceptable limits (typically ±15% of nominal concentration)[11]

Experimental Protocol: LC-MS/MS Analysis of Fexofenadine in Human Plasma

This section details a representative experimental protocol for the quantification of Fexofenadine in human plasma using an LC-MS/MS method with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Run Time: Approximately 4 minutes.[11]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fexofenadine: m/z 502.3 → 466.3

    • This compound (Internal Standard): m/z 505.3 → 469.3

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Bioanalytical Method Validation Process

The following diagrams illustrate the key stages and relationships within the bioanalytical method validation process as stipulated by FDA and ICH guidelines.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity MatrixEffect Matrix Effect FullValidation->MatrixEffect CalibrationCurve Calibration Curve & Range FullValidation->CalibrationCurve AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Stability Stability FullValidation->Stability DilutionIntegrity Dilution Integrity FullValidation->DilutionIntegrity SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis MatrixEffect->SampleAnalysis CalibrationCurve->SampleAnalysis AccuracyPrecision->SampleAnalysis Stability->SampleAnalysis DilutionIntegrity->SampleAnalysis Reporting Reporting SampleAnalysis->Reporting

Caption: Workflow of Bioanalytical Method Validation.

Key_Validation_Parameters_Relationship ReliableQuantification Reliable Quantification Accuracy Accuracy (Closeness to True Value) ReliableQuantification->Accuracy Precision Precision (Reproducibility) ReliableQuantification->Precision Selectivity Selectivity (Differentiating Analyte) ReliableQuantification->Selectivity Sensitivity Sensitivity (LLOQ) ReliableQuantification->Sensitivity Stability Stability (Analyte Integrity) ReliableQuantification->Stability MatrixEffect Matrix Effect (Interference) ReliableQuantification->MatrixEffect Accuracy->Precision Selectivity->MatrixEffect Sensitivity->Accuracy

References

A Comparative Guide to Fexofenadine-d3 Bioanalytical Methods: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of Fexofenadine in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] This guide consolidates key performance parameters from multiple validated methods, highlighting variations in sample preparation, chromatographic conditions, and mass spectrometric detection. The presented data demonstrates that while different laboratories employ varied protocols, the resulting methods are consistently able to meet the stringent validation requirements set by regulatory bodies such as the FDA and ICH guidelines.[1][3][4]

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data from several validated LC-MS/MS methods for Fexofenadine analysis in human plasma. These methods, while developed in different laboratories, showcase comparable levels of accuracy, precision, and sensitivity.

Table 1: Comparison of Linearity and Sensitivity of Validated Fexofenadine Assays

Laboratory/StudyLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Omidfar et al.[1]0.625–3000.625> 0.99
Anonymous et al.[2]1.575 - 20001.575> 0.99
Maher et al.[5]0.1 - 500.05> 0.999
Anonymous et al.[6]1.0 - 5001.0≥ 0.998
Anonymous et al.[7]60 - 800600.9997

Table 2: Comparison of Accuracy and Precision of Validated Fexofenadine Assays

Laboratory/StudyConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Omidfar et al.[1]Not SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits
Anonymous et al.[2]Not SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits
Maher et al.[5]0.1, 10.0, 50 µg/ml< 2%< 2%98.58 - 101.45
Anonymous et al.[6]Not Specified±15%±15%93 - 98% (Recovery)
Anonymous et al.[8]10 - 60 µg/mLLow RSDLow RSD99.45 - 100.52

Experimental Protocols: A Closer Look

The methodologies employed across different laboratories, while aiming for the same analytical goal, exhibit variations in execution. These differences can influence sample throughput, cost, and overall efficiency.

Sample Preparation

A critical step in bioanalysis is the isolation of the analyte from the complex biological matrix. Protein precipitation is a commonly employed technique due to its simplicity and speed.

A typical protein precipitation workflow is as follows:

cluster_prep Sample Preparation Workflow A Plasma Sample Aliquot B Add Internal Standard (Fexofenadine-d3) A->B C Add Precipitating Agent (e.g., Acetonitrile) B->C D Vortex Mix C->D E Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G

Figure 1. A generalized workflow for sample preparation using protein precipitation.

Liquid Chromatography and Mass Spectrometry (LC-MS/MS)

The separation of Fexofenadine and its internal standard is universally achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The subsequent detection by tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification at low concentrations.

The general analytical workflow is depicted below:

cluster_analysis LC-MS/MS Analytical Workflow A Prepared Sample Injection B HPLC Separation (C18 Column) A->B C Ionization (Electrospray) B->C D Mass Spectrometry (Triple Quadrupole) C->D E Data Acquisition and Quantification D->E

Figure 2. A schematic of the LC-MS/MS analytical process.

Detailed Methodologies

Method from Omidfar et al.[1][3]

  • Sample Preparation: Details not fully specified, but involved protein precipitation.

  • LC System: Advanced LC-MS/MS technique.

  • Column: Not explicitly stated.

  • Mobile Phase: Not explicitly stated.

  • Detection: Tandem Mass Spectrometry.

  • Internal Standard: this compound (implied by the topic).

Method from Maher et al.[5]

  • Sample Preparation: Powdered tablets were extracted with methanol in an ultrasonic bath.

  • LC System: HPLC with a photodiode array detector.

  • Column: Hypersil BDS C-18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).

  • Flow Rate: 1.5 ml/min.

  • Detection: UV detection at 215 nm.

  • Internal Standard: Lisinopril.

Method from Anonymous et al.[6]

  • Sample Preparation: Protein precipitation of 50 μL human serum samples.

  • LC System: UPLC-MS/MS.

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution.

  • Flow Rate: 0.5 mL/min.

  • Detection: Tandem mass spectrometry in positive ion mode using selected reaction monitoring (SRM).

  • Internal Standard: Not explicitly stated, but this compound is common practice.

Conclusion

The reviewed literature indicates that robust and reliable methods for the quantification of Fexofenadine in biological matrices have been successfully developed and validated in various laboratories. While specific parameters such as column chemistry, mobile phase composition, and sample preparation techniques may differ, the overall performance in terms of linearity, sensitivity, accuracy, and precision is consistently high and meets regulatory standards. The use of a deuterated internal standard like this compound is a key component in achieving this high level of performance by compensating for matrix effects and variability in sample processing and instrument response. This comparative guide serves as a valuable resource for scientists and researchers in the field, providing a foundation for the development and implementation of bioanalytical methods for Fexofenadine.

References

A Comparative Guide to Fexofenadine Internal Standards: Fexofenadine-d3 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of fexofenadine, an active metabolite of terfenadine and a widely used second-generation antihistamine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2] This guide provides a comparative overview of Fexofenadine-d3 and other commonly employed internal standards for fexofenadine quantification, supported by experimental data and protocols from published literature.

The most suitable internal standards are stable isotope-labeled (SIL) analogues of the analyte, such as deuterated fexofenadine (e.g., this compound, -d6, or -d10).[2][3] These standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement, which corrects for matrix-induced analytical variability.[1][4] While SIL ISs are considered the gold standard, other structurally similar compounds, known as analogue internal standards, have also been successfully used.

Performance Comparison of Fexofenadine Internal Standards

The following table summarizes the performance characteristics of various bioanalytical methods for fexofenadine using different internal standards. The data is compiled from several studies and highlights key validation parameters.

Internal StandardAnalyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy/PrecisionRecovery (%)Reference
Fexofenadine-d10 Fexofenadine, OlmesartanHuman Serum1.01.0–500.0Intra- and inter-day accuracy and precision within ±15%93-98[5]
Fexofenadine-d10 Fexofenadine, MontelukastHuman Plasma----[6]
Fexofenadine-d6 FexofenadinePlasma--Signal suppression observed but corrected by IS-[4]
Cetirizine FexofenadineCell Lysates1.01–500Intra- and inter-day precision and accuracy within FDA guidelines-[7][8]
Glipizide FexofenadineHuman Plasma1.01–600Accurate and precise, r ≥ 0.9976-[9][10]
(S)-(-)-Metoprolol Fexofenadine EnantiomersPlasma, Urine0.025 (plasma), 20 (urine)0.025–100 (plasma), 0.02–10 µg/mL (urine)--[11]
Lisinopril Fexofenadine and related impuritiesPharmaceutical Tablets0.05 (LOQ)0.1–50 µg/mLGood linearity (r = 0.9996)-[12][13]
MDL 026042 FexofenadineHuman Plasma and Urine0.5 (plasma), 20 (urine)---[14]

Experimental Workflow for Fexofenadine Bioanalysis

A typical bioanalytical workflow for the quantification of fexofenadine in biological matrices using an internal standard and LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Fexofenadine Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (Plasma, Serum, etc.) add_is Spike with Internal Standard (e.g., this compound) start->add_is 1 protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip 2 centrifuge Centrifugation protein_precip->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 reconstitute Evaporate and Reconstitute supernatant->reconstitute 5 injection Inject Sample into LC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quant Quantification (Analyte/IS Peak Area Ratio) detection->quant report Generate Concentration Data quant->report

Caption: Bioanalytical workflow for fexofenadine quantification.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for the LC-MS/MS analysis of fexofenadine.

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of the biological matrix (e.g., human serum or plasma), add 100 µL of the internal standard working solution (e.g., Fexofenadine-d10 in methanol).[5]

  • Vortex the mixture for approximately 10 seconds to ensure thorough mixing.[5]

  • Centrifuge the samples at high speed (e.g., 10,000 × g) for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer a 50 µL aliquot of the resulting supernatant to an LC vial for analysis.[5]

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is commonly used for chromatographic separation (e.g., 5 µm, 100 x 2.1 mm).[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid).[9][10] A gradient or isocratic elution can be employed.

  • Flow Rate: The flow rate is generally maintained between 0.6 to 1.5 mL/min.[6][12]

  • Injection Volume: A small volume, typically 7.5 µL, is injected into the LC system.[5]

3. Mass Spectrometry (MS)

  • Ionization: Positive ion electrospray ionization (ESI+) is the standard mode for fexofenadine analysis.[9][10]

  • Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Fexofenadine: m/z 502.1 → 466.2[7][9][10]

    • Fexofenadine-d10: (Specific transition not provided in the search results, but would be a shift of +10 amu from the parent and/or fragment ion)

    • Cetirizine (IS): m/z 389.09 → 201.1[7]

    • Glipizide (IS): m/z 446.0 → 321.1[9][10]

Discussion and Comparison

This compound and other Deuterated Analogues (e.g., -d6, -d10)

Stable isotope-labeled internal standards like this compound are considered the most reliable choice for quantitative LC-MS/MS assays.[2]

  • Advantages:

    • Similar Physicochemical Properties: Deuterated standards have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[3] This allows for the most accurate correction of analytical variability.

    • Reduced Matrix Effects: By co-eluting with the analyte, deuterated standards experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[1][4]

    • High Specificity: The mass difference ensures that the internal standard can be distinguished from the analyte by the mass spectrometer.

  • Considerations:

    • Isotopic Purity: The isotopic purity of the deuterated standard must be high to avoid any contribution to the analyte's signal.

    • Deuterium Exchange: While generally stable, the position of deuterium labeling is important to prevent exchange with protons from the solvent, which could compromise accuracy.[15]

Analogue Internal Standards (Cetirizine, Glipizide, etc.)

When a deuterated analogue is not available or cost-prohibitive, structurally similar compounds can be used as internal standards.

  • Advantages:

    • Cost-Effective: These are often more readily available and less expensive than custom-synthesized deuterated standards.

    • Proven Efficacy: Several studies have demonstrated the successful validation of methods using analogue internal standards for fexofenadine analysis.[7][9][10][11]

  • Disadvantages:

    • Different Physicochemical Properties: Analogue standards may have different extraction recoveries and chromatographic retention times compared to fexofenadine.

    • Differential Matrix Effects: If the internal standard does not co-elute with the analyte, it may not experience the same matrix effects, potentially leading to inaccuracies in quantification.

    • Ionization Efficiency: The ionization efficiency of an analogue IS may differ significantly from that of fexofenadine.

Conclusion

For the quantitative analysis of fexofenadine in biological matrices, the use of a deuterated internal standard such as this compound (or other deuterated variants like -d6 and -d10) is highly recommended. These stable isotope-labeled standards provide the most accurate and precise results by effectively compensating for variations during sample processing and analysis. While analogue internal standards like cetirizine and glipizide have been successfully used and validated, they may not correct for all sources of analytical variability as robustly as a deuterated standard. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, regulatory guidelines, and available resources. The experimental protocols and performance data presented in this guide offer a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for fexofenadine.

References

Fexofenadine Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically fexofenadine-d3 (represented by data for fexofenadine-d6 and -d10), versus a structural analog for the quantitative analysis of fexofenadine in biological matrices by LC-MS/MS.

This comparison is based on a comprehensive review of published experimental data, providing insights into the performance of each approach in terms of accuracy, precision, and susceptibility to matrix effects.

Principle of Internal Standardization in LC-MS/MS

The core principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal IS mimics the analyte's behavior throughout these steps. In LC-MS/MS, this is particularly crucial for mitigating the effects of ion suppression or enhancement caused by the sample matrix.

An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) for selective detection. The two primary choices for an IS are a stable isotope-labeled (deuterated) analog of the analyte or a structurally similar but distinct chemical compound (structural analog).

Experimental Workflow for Fexofenadine Bioanalysis

The general workflow for the bioanalysis of fexofenadine in plasma or serum involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard influences several aspects of this workflow.

Fexofenadine Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc UPLC/HPLC Separation (C18 Column) supernatant->hplc Injection ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio of Analyte/IS) ms->quantification

Figure 1: A generalized experimental workflow for the bioanalytical determination of fexofenadine using an internal standard.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The following sections and tables summarize the performance characteristics of bioanalytical methods for fexofenadine using either a deuterated internal standard or a structural analog. It is important to note that while the prompt specifically mentions this compound, the available literature predominantly reports the use of fexofenadine-d6 and -d10. The data for these isotopes are used here as a proxy for a deuterated fexofenadine internal standard.

Data Presentation: Quantitative Method Validation Parameters

Table 1: Method Validation Data Using a Deuterated Internal Standard (Fexofenadine-d10)

ParameterResultReference
Linearity Range 1.0 - 500.0 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1][2]
Accuracy Within ±15% of nominal concentration[1][2]
Precision (RSD) < 15%[1][2]
Recovery 93% to 98%[1]
Matrix Effect Minimal, compensated by IS[1]

Table 2: Method Validation Data Using Structural Analog Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r)Accuracy (% Bias)Precision (% RSD)Reference
Losartan 1.575 - 2000> 0.99Within ±15%< 15%[3]
Cetirizine 1 - 500Not ReportedWithin FDA guidelines< 5%
Glipizide 1 - 600≥ 0.9976Within acceptable limitsWithin acceptable limits
(S)-(-)-Metoprolol 0.025 - 100Not ReportedWithin acceptable limitsWithin acceptable limits
Lisinopril 0.1 - 50 (µg/mL)0.9996Within acceptable limitsWithin acceptable limits[4]

Key Performance Indicators: A Head-to-Head Comparison

IS_Comparison cluster_deuterated This compound (Deuterated IS) cluster_analog Structural Analog IS d_pros Pros: - Co-elution with analyte - Similar ionization behavior - Excellent compensation for matrix effects - High accuracy and precision d_cons Cons: - Potential for isotopic interference - Higher cost and limited availability - May mask issues with method robustness a_pros Pros: - Lower cost and wider availability - No isotopic interference a_cons Cons: - Different retention times - Dissimilar ionization efficiencies - Less effective compensation for matrix effects - Potential for lower accuracy and precision

Figure 2: A summary of the advantages and disadvantages of using a deuterated versus a structural analog internal standard.

Experimental Protocols

Method Using Deuterated Internal Standard (Fexofenadine-d10)

This protocol is based on the method described by Wi et al. (2019)[1].

  • Sample Preparation:

    • To 50 µL of human serum, add 100 µL of the internal standard solution (200 ng/mL fexofenadine-d10 in methanol).

    • Vortex for 10 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 50 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • System: UPLC system

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min[1]

    • Injection Volume: 7.5 µL[1]

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fexofenadine: m/z 502.3 → 466.2[1]

      • Fexofenadine-d10: m/z 512.3 → 476.2[1]

Method Using a Structural Analog Internal Standard (Losartan)

This protocol is based on the method described by Omidfar et al. (2023)[3].

  • Sample Preparation:

    • To a volume of human plasma, add a known amount of losartan internal standard solution.

    • Perform protein precipitation using acetonitrile.

    • Centrifuge and collect the supernatant.

  • Chromatographic Conditions:

    • System: RP-HPLC system[3]

    • Column: C18 column

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/methanol).

    • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fexofenadine: m/z 502.3 → 466.2

      • Losartan: Specific m/z transition for losartan (e.g., m/z 423.2 → 207.1)

Discussion and Conclusion

The choice between a deuterated internal standard and a structural analog for fexofenadine bioanalysis depends on the specific requirements of the study, including desired accuracy, precision, cost, and availability of the standard.

Deuterated internal standards, such as fexofenadine-d10, are generally considered the gold standard for quantitative LC-MS/MS analysis. Their chemical and physical properties are nearly identical to the analyte, leading to co-elution and similar behavior during sample preparation and ionization. This results in superior compensation for matrix effects, leading to higher accuracy and precision[1][5]. The primary drawbacks are the higher cost and potential for isotopic cross-contamination if not used carefully.

Structural analog internal standards offer a more cost-effective and readily available alternative. However, their different chemical structures can lead to different chromatographic retention times and ionization efficiencies compared to fexofenadine[5]. This can result in less effective compensation for matrix effects, potentially compromising the accuracy and precision of the method. Careful validation is crucial to ensure that the chosen structural analog adequately tracks the behavior of fexofenadine throughout the analytical process. Studies have shown that with thorough method development and validation, structural analogs can provide acceptable performance for many applications[3][4].

References

Fexofenadine-d3 in Quantitative Assays: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For fexofenadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard in quantitative assays is critical to ensure the reliability of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the performance of Fexofenadine-d3, a deuterated analog of fexofenadine, with other commonly used internal standards. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Data Presentation: Accuracy and Precision Comparison

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. The following tables summarize the accuracy and precision data from various studies employing different internal standards for the quantification of fexofenadine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance of Deuterated Fexofenadine as an Internal Standard

Internal StandardMatrixConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Fexofenadine-d10Human Serum1.0–500.0Within ±15%Within ±15%93% to 98%[1]
Fexofenadine-d6Human Plasma1–200< 3.5%Not Reported97% to 102%[2]

Table 2: Performance of Non-Deuterated Internal Standards

Internal StandardMatrixConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
LoratadineHuman Plasma3–15001.05–12.56%1.05–12.56%82.00–109.07%[3]
CetirizineCell Lysates1–500< 5%Within FDA guidelinesWithin FDA guidelines[4]
LisinoprilPharmaceutical Tablets0.1–50 µg/ml1.55% (for impurity A)1.78% (for impurity A)101.5% (for impurity A)[5]
(S)-(-)-metoprololHuman Plasma & Urine0.025–100 (plasma)Not ReportedNot ReportedNot Reported[6]

From the data presented, it is evident that methods employing a deuterated internal standard like Fexofenadine-d10 and Fexofenadine-d6 consistently demonstrate high precision (RSD < 15%) and accuracy (recovery close to 100%). While other internal standards like loratadine and cetirizine can also yield acceptable results, the use of a stable isotope-labeled standard generally leads to lower variability. The choice of internal standard should be carefully considered based on the specific requirements of the assay, matrix complexity, and availability.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of fexofenadine using different internal standards.

Method 1: UPLC-MS/MS with Fexofenadine-d10 as Internal Standard in Human Serum[1]
  • Sample Preparation: 50 µL of human serum is subjected to protein precipitation with 100 µL of an internal standard solution containing 200 ng/mL of Fexofenadine-d10 in methanol. The mixture is vortexed and centrifuged. 50 µL of the supernatant is then transferred for analysis.

  • Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm) is used with a gradient elution at a flow rate of 0.5 mL/min. The total run time is 4 minutes.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with selected reaction monitoring (SRM).

Method 2: HPLC-MS with Loratadine as Internal Standard in Human Plasma[3]
  • Sample Preparation: Liquid-liquid extraction is employed to isolate fexofenadine and the internal standard, loratadine, from human plasma.

  • Chromatography: Separation is achieved on a C18 column (50 x 4 mm, 5 µm) with a mobile phase of acetonitrile:10mM ammonium acetate:formic acid (70:30:0.1, v/v/v) at a flow rate of 1 mL/min.

  • Mass Spectrometry: The system is operated under positive electrospray ionization (ESI) mode.

Method 3: LC-MS/MS with Cetirizine as Internal Standard in Cell Lysates[4]
  • Sample Preparation: Cell lysates are prepared for analysis by acetonitrile precipitation. The internal standard, cetirizine, is added during this step.

  • Chromatography: Analytes are separated by gradient reversed-phase chromatography.

  • Mass Spectrometry: A tandem mass spectrometer is used to monitor the transitions of m/z 502.17/466.2 for fexofenadine and m/z 389.02/201.1 for cetirizine.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G Fexofenadine Mechanism of Action cluster_0 Allergen Exposure cluster_1 Mast Cell / Basophil cluster_2 Target Cell Allergen Allergen MastCell Mast Cell / Basophil HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor Histamine Binds GProtein Gq/11 Protein H1Receptor->GProtein Activation PLC Phospholipase C GProtein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG AllergicSymptoms Allergic Symptoms (e.g., itching, vasodilation) IP3_DAG->AllergicSymptoms Fexofenadine Fexofenadine Fexofenadine->H1Receptor Blocks Binding (Antagonist)

Caption: Fexofenadine's mechanism of action as an H1 receptor antagonist.

G Bioanalytical Method Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Preparation Sample Preparation (Protein Precipitation, LLE, SPE) Spike->Preparation LC LC Separation (e.g., C18 column) Preparation->LC MS MS/MS Detection (SRM/MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: A typical workflow for a quantitative bioanalytical method.

G Analytical Method Validation Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Stability Stability Validation->Stability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

References

Fexofenadine Bioanalysis: A Comparative Guide to Calibration Curve Linearity and Range Using Fexofenadine-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. A critical component of this is the calibration curve, which dictates the precision and accuracy of drug quantification. This guide provides a comprehensive comparison of the linearity and range of Fexofenadine calibration curves, with a focus on the performance of the deuterated internal standard, Fexofenadine-d3, against other commonly used alternatives.

This comparison draws upon experimental data from various validated bioanalytical methods to provide a clear overview of the performance characteristics of different internal standards in the quantification of Fexofenadine.

Data Presentation: Linearity and Range Comparison

The selection of an appropriate internal standard is crucial for correcting analytical variability. Ideally, an internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated standards, such as this compound, are often considered the gold standard in mass spectrometry-based assays due to their similar physicochemical properties to the analyte.

The following tables summarize the linearity and range of Fexofenadine calibration curves obtained using this compound and other non-deuterated internal standards.

Table 1: Fexofenadine Calibration Curve Parameters with Deuterated Internal Standards

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)
Fexofenadine-d6LC-MS/MSNot explicitly stated, but slope was 0.964 ± 0.008[1]> 0.99[1]
Fexofenadine-d10LC-MS/MS2.00–1000 ng/mL≥0.99

Table 2: Fexofenadine Calibration Curve Parameters with Non-Deuterated Internal Standards

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r/r²)
LisinoprilHPLC-DAD0.1–50 µg/mLr = 0.9996[2]
CetirizineRP-HPLC0.06–0.8 μg/mLr² = 0.9997[3]
5-Methyl 2-nitrophenolRPLC60–750 µg/mLNot specified[4]
CarbamazepineUPLC-UV/PDA30.09–1805.39 ng/mLNot specified
MosaprideLC-MS/MS1–500 ng/mLNot specified
LosartanLC-MS/MS1–1000 ng/mLNot specified

From the data, it is evident that methods employing deuterated internal standards, such as Fexofenadine-d10, can achieve a wide linear range with excellent correlation coefficients, making them highly suitable for bioanalytical applications. While non-deuterated internal standards can also provide good linearity, the choice of the internal standard can influence the overall method performance. The use of a stable isotope-labeled internal standard like this compound is generally preferred in LC-MS/MS analysis as it co-elutes with the analyte, providing more effective correction for matrix effects and variability in ionization, ultimately leading to improved accuracy and precision.[5][6]

Experimental Protocols

A detailed experimental protocol for establishing a Fexofenadine calibration curve using this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in various validated studies.

Objective: To prepare a calibration curve for the quantification of Fexofenadine in a biological matrix (e.g., human plasma) using this compound as the internal standard via LC-MS/MS.

Materials:

  • Fexofenadine hydrochloride reference standard

  • This compound internal standard

  • Control human plasma (or other relevant biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Water (ultrapure)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Fexofenadine (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions of Fexofenadine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

  • Preparation of Calibration Standards:

    • Spike a known volume of control biological matrix with the Fexofenadine working standard solutions to create a set of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte) should also be prepared.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each calibration standard, quality control sample, and unknown sample, add the working internal standard solution (this compound).

    • Add a protein precipitation agent (e.g., acetonitrile, typically 3 volumes) to each sample.

    • Vortex mix the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

      • Flow Rate: A typical flow rate for conventional HPLC would be around 0.5-1.0 mL/min.

      • Injection Volume: A small injection volume (e.g., 5-10 µL) is typically used.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor to product ion transitions for Fexofenadine and this compound.

  • Data Analysis and Calibration Curve Construction:

    • Integrate the peak areas of Fexofenadine and this compound for each calibration standard.

    • Calculate the peak area ratio (Fexofenadine peak area / this compound peak area).

    • Plot the peak area ratio against the nominal concentration of Fexofenadine for the calibration standards.

    • Perform a linear regression analysis (typically a weighted 1/x² regression) to generate the calibration curve equation (y = mx + c) and determine the correlation coefficient (r²). The curve should meet the acceptance criteria for linearity (e.g., r² ≥ 0.99).

Mandatory Visualization

The following diagram illustrates the general workflow for establishing a Fexofenadine calibration curve using this compound as an internal standard.

G cluster_prep Preparation cluster_calib Calibration Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_fexo Fexofenadine Stock Solution work_fexo Fexofenadine Working Standards stock_fexo->work_fexo Dilution stock_is This compound Stock Solution work_is Internal Standard Working Solution stock_is->work_is spike_matrix Spike Control Matrix with Fexofenadine Working Standards work_fexo->spike_matrix add_is Add Internal Standard (this compound) work_is->add_is spike_matrix->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_integration Peak Area Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calib_curve Construct Calibration Curve & Perform Linear Regression ratio_calc->calib_curve

Caption: Workflow for Fexofenadine Calibration Curve.

References

Assessing the Isotopic Purity of Fexofenadine-d3 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fexofenadine-d3, a deuterated analog of the antihistamine fexofenadine, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism assays. The accuracy and reliability of these studies are contingent upon the precise characterization of the isotopic purity of the standard. This guide provides a comparative overview of this compound standards, detailing the analytical methodologies for assessing their isotopic purity and presenting a framework for evaluating commercially available options.

Comparison of this compound Standards

The isotopic purity of a deuterated standard is a key performance indicator, reflecting the percentage of the molecule that is fully deuterated at the intended positions. Even minor variations in isotopic enrichment can impact the accuracy of quantitative analyses. Below is a summary of typical specifications for this compound standards from different suppliers.

SupplierProduct NumberLot NumberIsotopic Purity (%)Method of Analysis
Supplier A FEX-001-D3A202410-01>99.5HRMS, ¹H-NMR
Supplier B P-456-D3B-58732≥99.0LC-MS/MS, ¹H-NMR
Supplier C C-FEXD3-99202501C-199.2HRMS, qNMR

Note: The data presented in this table is a representative compilation based on typical industry standards and should be verified with the specific Certificate of Analysis for each product lot.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a fundamental technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.

1. Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase solvent.

2. LC-HRMS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of Fexofenadine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Resolution: ≥ 60,000 FWHM.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Extract the ion chromatograms for the unlabeled Fexofenadine (d0) and the deuterated this compound.

  • Integrate the peak areas for the [M+H]⁺ ions of both species.

  • Calculate the isotopic purity using the following formula:

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

¹H-NMR spectroscopy can be used to determine isotopic purity by quantifying the residual protons at the deuterated positions.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Nucleus: ¹H.

  • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Integrate the signals corresponding to the residual protons on the deuterated positions of this compound and a known signal from the internal standard.

  • Calculate the molar ratio of the residual protons to the internal standard.

  • From this, determine the percentage of the non-deuterated species and subsequently the isotopic purity of the this compound standard.

Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved in assessing the isotopic purity of this compound, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation Sample This compound Standard StockSol Prepare Stock Solution Sample->StockSol WorkSol Prepare Working Solutions StockSol->WorkSol HRMS HRMS Analysis WorkSol->HRMS NMR NMR Analysis WorkSol->NMR MS_Data Mass Spectra Processing HRMS->MS_Data NMR_Data NMR Spectra Processing NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Certificate of Analysis Purity_Calc->Report

Figure 1. Experimental workflow for the assessment of this compound isotopic purity.

Logical_Relationship cluster_inputs Raw Data Inputs cluster_processing Data Interpretation cluster_output Final Purity Assessment MS_Raw HRMS Raw Data (m/z values and intensities) MS_Interpretation Peak Integration of d0 and d3 Isotopologues MS_Raw->MS_Interpretation NMR_Raw NMR Raw Data (FID and spectra) NMR_Interpretation Integration of Residual Proton Signals vs. Standard NMR_Raw->NMR_Interpretation Purity Isotopic Purity (%) MS_Interpretation->Purity NMR_Interpretation->Purity

Figure 2. Logical relationship of data in determining isotopic purity.

Conclusion

The accurate determination of the isotopic purity of this compound standards is paramount for the integrity of bioanalytical research.[1] A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both isotopic enrichment and structural integrity.[1] Researchers should carefully evaluate the Certificate of Analysis from their supplier, paying close attention to the stated isotopic purity and the analytical methods used for its determination. By understanding the principles and protocols outlined in this guide, scientists can make more informed decisions when selecting and utilizing this compound standards in their studies.

References

Safety Operating Guide

Personal protective equipment for handling Fexofenadine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fexofenadine-d3. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is a deuterated form of Fexofenadine, it is essential to use appropriate personal protective equipment to prevent exposure. Fexofenadine may cause skin sensitization[1][2]. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.[3][4][5]
Hand Protection Wear protective nitrile rubber gloves.[1][3] Consider double gloving for enhanced protection.[1][6]
Body Protection Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[6]
Respiratory Protection Use in a well-ventilated area.[3][4][7] If ventilation is insufficient or dust is generated, wear a suitable dust respirator.[1]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eye wash station are accessible.[7]

  • Confirm all necessary PPE is available and in good condition.

2. Handling:

  • Avoid all personal contact, including inhalation of dust.[1][7]

  • Do not eat, drink, or smoke in the handling area.[3][7]

  • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[3][4]

  • Wash hands thoroughly after handling and before breaks.[3][8]

3. In Case of a Spill:

  • For minor spills, clean up immediately using dry procedures to avoid generating dust.[1]

  • Wear full PPE during cleanup.

  • Use a vacuum cleaner fitted with a HEPA filter or dampen the material with water to prevent dusting before sweeping.[1]

  • Place the collected material into a suitable, sealed container for disposal.[1][4][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm.

  • Waste Classification: Fexofenadine is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, it must be disposed of as hazardous waste.[1]

  • Containerization: All waste, including contaminated PPE and cleaning materials, must be placed in sealed containers.[1]

  • Disposal Route: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8][9] Do not allow the substance to enter sewers or water bodies.[3]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Fexofenadine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area check_ppe Inspect & Don PPE prep_area->check_ppe weigh_transfer Weigh & Transfer (in ventilated enclosure) check_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste (as hazardous) decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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